3-Methylanisole
Description
Properties
IUPAC Name |
1-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGJGFTADMDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051500 | |
| Record name | 3-Methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |
| Record name | 3-Methylanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10793 | |
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Vapor Pressure |
1.5 [mmHg] | |
| Record name | 3-Methylanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-84-5 | |
| Record name | 3-Methylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-3-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylanisole | |
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| Record name | Benzene, 1-methoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylanisole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXY-3-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI9I3Y6WTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-Methylanisole from m-Cresol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methylanisole from m-cresol (B1676322), a crucial transformation in the production of various fine chemicals and pharmaceutical intermediates. The primary focus of this document is the well-established Williamson ether synthesis, offering a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway.
Introduction
This compound, also known as m-cresyl methyl ether, is a valuable aromatic compound utilized in the synthesis of fragrances, dyes, and active pharmaceutical ingredients. Its preparation from the readily available starting material, m-cresol, is a fundamental reaction in organic synthesis. The most prevalent and efficient method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group of m-cresol to form a phenoxide, followed by a nucleophilic substitution reaction with a methylating agent.
Reaction Pathway: Williamson Ether Synthesis
The synthesis of this compound from m-cresol via the Williamson ether synthesis proceeds in two main steps:
-
Deprotonation: The acidic proton of the hydroxyl group in m-cresol is abstracted by a base, typically a strong hydroxide (B78521) like sodium hydroxide, to form the sodium m-cresolate salt. This salt is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The resulting m-cresolate anion attacks the methylating agent, commonly dimethyl sulfate (B86663), in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of this compound and a salt byproduct.
Caption: Reaction pathway for the synthesis of this compound from m-cresol.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from m-cresol.
| Parameter | Value | Reference |
| Yield | 80% | [1] |
| Boiling Point | 175-176 °C | [1][2][3] |
| Density | 0.969 g/mL at 25 °C | [1][2][3] |
| Refractive Index (n20/D) | 1.513 | [1][2][3] |
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established laboratory procedures for the methylation of phenols.[1]
Materials and Equipment:
-
m-Cresol
-
10% Sodium Hydroxide (NaOH) solution
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether
-
Dilute sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Three-necked flask
-
Reflux condenser
-
Stirrer
-
Internal thermometer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, charge 1 mole of m-cresol.
-
Deprotonation: With continuous stirring, rapidly add 1.25 moles of 10% sodium hydroxide solution to the flask.
-
Methylation: Vigorously stir the mixture while adding 1 mole of dimethyl sulfate through the dropping funnel. Maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary.
-
Reaction Completion and Quenching: After the addition of dimethyl sulfate is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.
-
Workup:
-
Cool the reaction mixture to room temperature. The mixture will separate into two layers.
-
Separate the organic layer.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine all the organic phases.
-
-
Purification:
-
Wash the combined organic phases with dilute sodium carbonate solution, followed by a wash with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Fractionally distill the dried organic phase to obtain pure this compound. The fraction boiling at 175-176 °C should be collected.[1]
-
-
Recovery of Unreacted m-Cresol (Optional): The aqueous reaction solution and the wash water can be acidified. Extraction of this acidified solution with ether will allow for the recovery of any unreacted m-cresol.[1]
Alternative Synthesis Routes
While the Williamson ether synthesis is the most common method, other approaches for the synthesis of this compound from m-cresol exist, including:
-
Reaction with Methyl Chloride: This method involves the reaction of m-cresol with methyl chloride in the presence of a base. However, due to the gaseous nature of methyl chloride, this reaction can be more challenging to handle in a laboratory setting.[2]
-
Methanol Alkylation: This process utilizes a catalyst, such as aluminum silicate, to facilitate the alkylation of m-cresol with methanol.[2]
-
Biotechnological Synthesis: Recent research has explored the use of enzymes, such as orcinol-O-methyltransferase, in yeast to convert m-cresol to this compound.[4] This approach offers a more environmentally friendly alternative to traditional chemical synthesis.
Conclusion
The synthesis of this compound from m-cresol is a well-understood and highly efficient process, particularly through the Williamson ether synthesis. This guide provides the necessary technical details for researchers and professionals to successfully perform this reaction. The provided experimental protocol, quantitative data, and visual representation of the reaction pathway serve as a comprehensive resource for the synthesis of this important chemical intermediate. The exploration of alternative, greener synthesis routes highlights the ongoing innovation in this field.
References
physical properties of 3-Methylanisole
An In-depth Technical Guide to the Physical Properties of 3-Methylanisole
This technical guide provides a comprehensive overview of the core (CAS No: 100-84-5), also known as 3-methoxytoluene.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound is a colorless to pale yellow liquid with a pleasant, narcissus-like odor.[2][3][4] It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and agrochemicals, and also serves as a solvent.[1][5][6]
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 100-84-5[7] |
| Molecular Formula | C₈H₁₀O[5][8] |
| Molecular Weight | 122.16 g/mol [2][5][7][8] |
| IUPAC Name | 1-methoxy-3-methylbenzene[1][2] |
| Synonyms | 3-Methoxytoluene, m-Methylanisole, m-Cresol methyl ether[1][5] |
| SMILES | COc1cccc(C)c1[7] |
| InChI Key | OSIGJGFTADMDOB-UHFFFAOYSA-N[7] |
Quantitative Physical Data
The key are presented in the table below for easy reference and comparison. These values are critical for handling, storage, and application in various experimental and industrial settings.
| Property | Value | Conditions |
| Melting Point | -47 °C | at 760 mmHg[3][5][9] |
| Boiling Point | 175-176 °C | at 760 mmHg (lit.)[3][5] |
| Density | 0.969 g/mL | at 25 °C (lit.)[3][5][7] |
| Refractive Index (n_D) | 1.513 | at 20 °C (lit.)[3][5][7] |
| Vapor Pressure | 1.8 mmHg | at 25 °C[5][9] |
| Flash Point | 52 °C (125.6 °F) | closed cup[7] |
| Solubility | Insoluble in water; Soluble in alcohol | - |
| LogP (o/w) | 2.660 | -[3][6] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point is a fundamental property for characterizing and purifying liquids.[10] The capillary method is a common micro-scale technique that requires only a small amount of the sample.[11]
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] In this method, the sample is heated, and the temperature at which a rapid stream of bubbles emerges from an inverted capillary tube, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point.[11][13]
Procedure:
-
A small amount of this compound is placed into a small test tube or sample tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The sample tube is attached to a thermometer.
-
The assembly is heated in a Thiele tube or a melting point apparatus.[11][14]
-
The apparatus is heated gently until a continuous and rapid stream of bubbles exits the inverted capillary.[13]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature recorded the moment the bubbling stops and the liquid begins to be drawn up into the capillary tube.[11][12][13]
Melting Point Determination
For this compound, which has a melting point of -47°C, this procedure would require a specialized low-temperature apparatus. The general principle, however, remains the same as for solids at room temperature.[3][5]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range.[15] Impurities typically lower and broaden the melting range.[16]
Procedure (General Capillary Method):
-
The sample of this compound is first frozen solid.
-
A small amount of the frozen, powdered sample is packed into a capillary tube sealed at one end.[17]
-
The capillary tube is placed into a melting point apparatus equipped with a cooling stage.[17]
-
The temperature is gradually increased at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The sample is observed through a magnifying lens.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[18]
Refractive Index Determination
The refractive index is a measure of how light propagates through a substance and is a valuable property for identifying a liquid and assessing its purity.
Principle: The refractive index (n) of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium. It is typically measured using a refractometer, which operates on the principle of refraction or total internal reflection.
Procedure (Using an Abbe Refractometer):
-
Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Ensure the prism surfaces of the refractometer are clean and dry.
-
Apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms together to spread the liquid into a thin film.
-
While looking through the eyepiece, adjust the control knob until the light and dark fields are sharply focused and intersect the crosshairs.
-
If a color fringe is visible, adjust the chromatic dispersion compensator to eliminate it.
-
Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.
References
- 1. This compound, 99% | Fisher Scientific [fishersci.ca]
- 2. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 100-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. B21455.18 [thermofisher.com]
- 5. This compound [chembk.com]
- 6. This compound | 100-84-5 [chemicalbook.com]
- 7. This compound 99 100-84-5 [sigmaaldrich.com]
- 8. This compound - Mycotoxin Database [mycocentral.eu]
- 9. This compound(100-84-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. jove.com [jove.com]
- 14. phillysim.org [phillysim.org]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 17. westlab.com [westlab.com]
- 18. pennwest.edu [pennwest.edu]
In-Depth Technical Guide: 3-Methylanisole (CAS Number 100-84-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylanisole (also known as 3-methoxytoluene), a versatile aromatic ether with the CAS number 100-84-5. This document collates critical data on its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of pharmaceuticals, dyes, and other bioactive molecules. Detailed experimental protocols, toxicological data, and an exploration of its potential biological activities are presented to support its application in research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor. It is a flammable liquid and should be handled with appropriate safety precautions. The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 100-84-5 | [1][2] |
| Molecular Formula | C₈H₁₀O | [2] |
| Molecular Weight | 122.16 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | - |
| Odor | Aromatic | - |
| Density | 0.969 g/mL at 25 °C | [3] |
| Boiling Point | 175-176 °C | [3] |
| Melting Point | -47 °C | - |
| Flash Point | 54 °C (129.2 °F) | - |
| Solubility | Insoluble in water, soluble in alcohol and ether | - |
| Refractive Index (n20/D) | 1.513 | [3] |
Synthesis and Reactivity
General Synthesis
A common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, where m-cresol (B1676322) is methylated.
Experimental Protocol: Methylation of m-Cresol
-
Reactants: m-cresol, dimethyl sulfate (B86663), 10% sodium hydroxide (B78521) solution, diethyl ether, calcium chloride, sodium carbonate solution.
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1 mole of m-cresol is treated with 1.25 moles of 10% sodium hydroxide with stirring.
-
While maintaining vigorous stirring and cooling to keep the temperature below 40 °C, 1 mole of dimethyl sulfate is added dropwise.
-
To ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.
-
After cooling, the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic phases are washed with a dilute sodium carbonate solution and then with water.
-
The organic phase is dried over anhydrous calcium chloride and then purified by fractional distillation to yield this compound.
-
Key Chemical Reactions
The aromatic ring of this compound is activated by the methoxy (B1213986) group, making it susceptible to electrophilic aromatic substitution reactions, primarily at the ortho and para positions relative to the methoxy group.
Friedel-Crafts Acylation: A key reaction for introducing an acyl group onto the aromatic ring, which is a common step in the synthesis of various pharmaceutical intermediates.
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Reactants: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice-cold water, 5% aqueous NaOH solution, anhydrous MgSO₄.
-
Procedure:
-
To a dry 25 mL round-bottom flask containing a stir bar, add anhydrous AlCl₃ (0.66 g, 4.0 mmol) and DCM (6 mL).
-
Slowly add acetyl chloride (0.41 mL, 4.6 mmol) to the stirred suspension.
-
Add a solution of this compound (0.43 mL, 4.6 mmol) in DCM (3 mL) dropwise over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by slowly adding ice-cold water (5 mL), with the first 1 mL added dropwise.
-
Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the acylated product.[4]
-
Applications in Synthesis
Pharmaceutical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs). While direct synthetic routes for major drugs like Tramadol and Tolterodine (B1663597) often start from p-cresol (B1678582) or other precursors, the chemical principles involving Friedel-Crafts reactions and subsequent modifications of substituted anisoles are central to their synthesis.[5][6][7] The reactivity of this compound makes it a valuable building block for creating complex molecular architectures in drug discovery.
Dye Synthesis
In the dye industry, this compound is utilized as an intermediate for the production of azo dyes. The synthesis involves diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While a specific protocol using this compound as the coupling agent is not detailed in the provided search results, a general procedure for azo dye synthesis is outlined below.
General Experimental Protocol: Synthesis of an Azo Dye
-
Diazotization:
-
Dissolve the aromatic amine (e.g., sulfanilic acid) in an aqueous solution of sodium carbonate.
-
In a separate vessel, dissolve sodium nitrite (B80452) in water.
-
Cool both solutions in an ice bath.
-
Add the sodium nitrite solution to the amine solution.
-
Slowly add this mixture to a beaker containing concentrated hydrochloric acid and ice to form the diazonium salt.[8][9][10][11]
-
-
Coupling:
-
Dissolve the coupling agent (an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778) derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols).
-
Cool the solution of the coupling agent in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with stirring.
-
The azo dye will precipitate and can be collected by filtration.[8][9][10][11]
-
The workflow for a typical azo dye synthesis is illustrated below.
Biological Activity and Toxicology
Antibacterial and Antiseptic Properties
This compound has been noted for its antiseptic and antibacterial properties. The mechanism of action for methoxy-substituted aromatic compounds often involves disruption of the bacterial cell membrane.[12] Studies on similar compounds, such as 7-methoxycoumarin, have shown that they can destroy the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[12] Furthermore, these compounds can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[13][14]
The proposed antibacterial mechanism is visualized in the following diagram.
Metabolism
The metabolism of this compound is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on studies of structurally related compounds like 3-methylindole (B30407), the metabolic pathways likely involve hydroxylation of the aromatic ring, O-demethylation to form m-cresol, or oxidation of the methyl group to a hydroxymethyl group.[15][16][17] The biotransformation of this compound by CYP102A1 variants has been explored for the synthesis of vanillin, indicating that both aromatic hydroxylation and O-demethylation are possible metabolic routes.[18]
A potential metabolic pathway is illustrated below.
Toxicology
Toxicological data for this compound is limited. It is classified as a flammable liquid and is harmful if swallowed. It is also reported to be an irritant.[19] Quantitative toxicological data are summarized in the table below.
| Toxicity Data | Value | Reference(s) |
| Intraperitoneal LD50 (mouse) | > 500 mg/kg | [1] |
Further comprehensive toxicological studies are required to fully characterize its safety profile.
Conclusion
This compound (CAS 100-84-5) is a chemical intermediate with significant utility in the synthesis of a diverse range of commercially important products, including pharmaceuticals and dyes. Its chemical reactivity, particularly its susceptibility to electrophilic aromatic substitution, makes it a valuable precursor for constructing complex molecules. While its biological activities, such as its antibacterial properties, are of interest, further research is needed to fully elucidate its mechanisms of action and to establish a comprehensive toxicological profile. This guide provides a foundational resource for researchers and developers working with this compound.
References
- 1. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mycotoxin Database [mycocentral.eu]
- 3. This compound 99 100-84-5 [sigmaaldrich.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
- 6. A process for the preparation of tolterodine - Patent 1693361 [data.epo.org]
- 7. scielo.org.mx [scielo.org.mx]
- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. google.com [google.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Frontiers | Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum [frontiersin.org]
- 13. Frontiers | Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
Spectroscopic Profile of 3-Methylanisole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-methylanisole, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and application in a laboratory setting.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.14 | t (triplet) | Ar-H (Position 5) |
| ~6.74 | d (triplet) | Ar-H (Position 6) |
| ~6.70 | s (singlet) | Ar-H (Position 2) |
| ~6.69 | d (doublet) | Ar-H (Position 4) |
| 3.73 | s (singlet) | -OCH₃ |
| 2.30 | s (singlet) | Ar-CH₃ |
Solvent: CDCl₃. Frequency: 399.65 MHz.[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in this compound.
| Chemical Shift (δ) ppm | Assignment |
| 159.5 | C-O (Position 1) |
| 139.0 | C-CH₃ (Position 3) |
| 129.2 | Ar-CH (Position 5) |
| 121.5 | Ar-CH (Position 6) |
| 115.8 | Ar-CH (Position 4) |
| 111.8 | Ar-CH (Position 2) |
| 55.1 | -OCH₃ |
| 21.5 | Ar-CH₃ |
Solvent: CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950, ~2830 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |
| ~1600, ~1580 | Strong | Aromatic C=C Stretch |
| ~1480, ~1460 | Medium | C-H Bend (-CH₃) |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~870, ~770 | Strong | C-H Out-of-plane Bend (Aromatic) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.
| m/z | Relative Intensity (%) | Assignment |
| 122 | 100 | [M]⁺ (Molecular Ion) |
| 107 | 20.8 | [M - CH₃]⁺ |
| 92 | 23.7 | [M - OCH₂]⁺ or [M - C₂H₆]⁺ |
| 91 | 50.3 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 31.3 | [C₆H₇]⁺ |
| 77 | 35.8 | [C₆H₅]⁺ (Phenyl ion) |
| 65 | 9.5 | [C₅H₅]⁺ |
| 51 | 12.9 | [C₄H₃]⁺ |
| 39 | 18.6 | [C₃H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 75 eV.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving it in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
-
Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans for adequate signal-to-noise (often several hundred to thousands), and a relaxation delay of 2 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid is analyzed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded to subtract atmospheric and instrumental interferences.
-
The sample-loaded salt plates are placed in the sample holder of the spectrometer.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber). The spectrum is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile liquid like this compound, a direct insertion probe or, more commonly, gas chromatography-mass spectrometry (GC-MS) is used. In GC-MS, a small amount of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the components of the sample, and this compound is introduced into the mass spectrometer as a pure compound.
-
Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is used.
-
Ionization and Analysis:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility of 3-Methylanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylanisole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including a general experimental protocol and a logical workflow for assessment.
Introduction to this compound
This compound (also known as m-cresyl methyl ether) is an organic compound with the chemical formula C₈H₁₀O. It is a colorless liquid with a characteristic sweet, floral odor and is used as an intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.
Qualitative Solubility Data
While specific quantitative solubility data is scarce, general solubility information for this compound has been reported. The compound is generally described as being soluble in alcohols and insoluble in water.[1][2][3][4] It is also expected to be miscible with a wide range of common organic solvents due to its chemical structure, which features both a nonpolar aromatic ring and a more polar ether group.
| Solvent Class | Qualitative Solubility |
| Alcohols | Soluble |
| Water | Insoluble |
This table summarizes the qualitative solubility information found in the provided search results. The term "Soluble" indicates that the substance is generally observed to dissolve in solvents of this class, though the exact concentration is not specified.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound in a target organic solvent. This process ensures a systematic and thorough investigation, from initial screening to precise quantitative measurement.
Caption: Logical workflow for determining the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.
4.1. Materials and Equipment
-
High-purity this compound (>99%)
-
High-purity organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional, for phase separation)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample analysis
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography with a UV detector - HPLC-UV)
4.2. Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to a day, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
If separation is slow, the mixture can be centrifuged to facilitate the separation of the two phases.
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Prepare a series of calibration standards of this compound in the same organic solvent at known concentrations.
-
Analyze the calibration standards and the saturated solution sample using a suitable analytical technique (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
4.3. Data Presentation
The solubility can be expressed in various units, such as:
-
g/100 mL: Grams of solute per 100 milliliters of solvent.
-
mol/L (Molarity): Moles of solute per liter of solution.
-
Mole fraction (χ): Moles of solute divided by the total moles of solute and solvent.
All quantitative data should be presented in a structured table for easy comparison, including the solvent, temperature, and the calculated solubility with its units.
Conclusion
While readily available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the necessary framework for researchers and professionals to systematically determine this crucial physical property. The provided logical workflow and detailed experimental protocol offer a robust approach to generating reliable and accurate solubility data, which is essential for the effective use of this compound in research, development, and industrial applications.
References
Theoretical Studies of the Molecular Structure of 3-Methylanisole: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the theoretical approaches used to study the molecular structure of 3-Methylanisole (1-methoxy-3-methylbenzene). It covers the computational methodologies, conformational analysis, and the prediction of structural, vibrational, and electronic properties. By summarizing key data and outlining theoretical protocols, this document serves as a comprehensive resource for understanding the molecular characteristics of this compound, which is a vital intermediate in the synthesis of dyes, pharmaceuticals, and fragrances.[1]
Introduction to this compound
This compound, a substituted aromatic ether, is a significant building block in organic chemistry.[1] A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its chemical reactivity, designing new synthetic pathways, and understanding its potential biological interactions. Theoretical and computational chemistry offer powerful tools for elucidating these molecular details at a level of detail that can be challenging to achieve through experimental methods alone.
Computational techniques, particularly Density Functional Theory (DFT), are widely used to analyze molecular geometries, vibrational frequencies, and electronic structures, providing valuable insights for researchers.[2] This guide details the application of these methods to this compound and its analogues.
Conformational Analysis
The primary sources of conformational isomerism in this compound are the rotations of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups relative to the plane of the benzene (B151609) ring. The orientation of the methoxy group is of particular interest as it can exist in syn or anti conformations with respect to the methyl group at the meta-position. This is analogous to the cis and trans conformers identified in similar molecules like 3-methylthioanisole.[3]
The syn conformer has the O-CH₃ bond pointing towards the ring's methyl group, while the anti conformer has it pointing away. The energy difference between these conformers and the rotational barrier can be determined by scanning the potential energy surface (PES).
Caption: Potential syn and anti conformers of this compound.
Computational Methodologies and Protocols
Theoretical investigations of molecular structures like this compound follow a standardized workflow to ensure accuracy and reproducibility. The primary method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
Experimental Protocol (Computational):
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software. Both syn and anti conformers are generated as starting points for optimization.
-
Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is a crucial step to locate the stable minima on the potential energy surface.[4]
-
Method: Density Functional Theory (DFT).
-
Functional: A common choice is the B3LYP hybrid functional.
-
Basis Set: Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p), or Dunning's correlation-consistent basis sets like cc-pVTZ are frequently used to provide a good description of the electronic structure.[2]
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed on the optimized geometry.
-
Property Calculations: Once a stable structure is confirmed, various electronic and structural properties are calculated using the same level of theory. This includes HOMO-LUMO energies, dipole moments, and Mulliken population analysis.[2][6]
-
Potential Energy Surface (PES) Scan: To determine the rotational energy barriers of the methoxy and methyl groups, a relaxed PES scan is conducted. This involves systematically rotating a specific dihedral angle (e.g., C-C-O-C for the methoxy group) in small increments and performing a constrained optimization at each step.[7]
Caption: A typical workflow for theoretical analysis of a molecule.
Theoretical Structural and Energetic Data
Computational studies yield precise data on bond lengths, angles, and rotational energy barriers. While specific experimental data for this compound is sparse, theoretical values provide a reliable model. The following tables summarize the kind of quantitative data obtained from DFT calculations, with reference values from analogous molecules.
Table 1: Representative Calculated Geometric Parameters (Note: These are typical values expected from a DFT B3LYP/6-311++G(d,p) calculation and are for illustrative purposes.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |
| C-H (aromatic) | ~1.08 Å | |
| C(ring)-O | ~1.36 Å | |
| O-C(methyl) | ~1.43 Å | |
| C(ring)-C(methyl) | ~1.51 Å | |
| C-H (methyl) | ~1.09 Å | |
| Bond Angles | C-C-C (aromatic) | 118 - 121 ° |
| C-O-C | ~118 ° | |
| C(ring)-C-H (methyl) | ~109.5 ° |
Table 2: Calculated Rotational Barriers and Dipole Moments
| Parameter | Description | Reference Calculated Value |
| V₃ Barrier (-OCH₃) | Rotational barrier of the methoxy methyl group | ~980 - 1200 cm⁻¹[7] |
| V₃ Barrier (-CH₃) | Rotational barrier of the ring's methyl group | ~35 - 70 cm⁻¹[7] |
| Dipole Moment | Net molecular dipole moment | ~1.0 - 1.7 Debye[3] |
The high barrier for the methoxy methyl rotation suggests that, at room temperature, this rotation is not free, unlike the methyl group attached directly to the ring, which has a significantly lower barrier.[7]
Vibrational and Electronic Properties
Vibrational analysis predicts the frequencies of fundamental modes of molecular motion, which correspond to peaks in IR and Raman spectra.
Caption: A conceptual diagram of a Potential Energy Surface scan.
Table 3: Representative Calculated Vibrational Frequencies and Assignments
| Vibrational Mode Assignment | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl/methoxy) | 2850 - 3000 | Strong |
| C=C Ring Stretch | 1450 - 1600 | Strong |
| C-H Bend | 1350 - 1450 | Medium |
| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) | Strong |
| 1000 - 1075 (symmetric) | Strong | |
| Ring Breathing | ~800 | Medium |
Note: Frequencies are based on DFT calculations for similar molecules like p-methylanisole and 3,5-dimethylanisole.[2][8]
Table 4: Representative Calculated Electronic Properties
| Property | Description | Typical Value (eV) |
| HOMO Energy | Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |
| HOMO-LUMO Gap | Energy difference, relates to reactivity | ~5.0 to 6.0 |
The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[2]
Conclusion
Theoretical studies provide a robust framework for understanding the molecular structure and properties of this compound. Through methods like Density Functional Theory, it is possible to perform detailed conformational analyses, determine accurate geometric parameters, and predict vibrational and electronic properties. This information is invaluable for researchers in synthetic chemistry, materials science, and drug development, enabling a more rational approach to molecular design and reactivity prediction. The synergy between these computational predictions and experimental validation remains a cornerstone of modern chemical research.
References
- 1. This compound | 100-84-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. simons.hec.utah.edu [simons.hec.utah.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Vibrations and theoretical calculations of p-methylanisole in the first electronically excited S1 and ionic ground D0 states - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 3-Methylanisole: A Technical Guide
This in-depth technical guide explores the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-Methylanisole. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical framework, computational and experimental protocols, and presents key data in a structured format for clarity and comparative analysis.
Introduction
This compound (3-MA), also known as m-cresol (B1676322) methyl ether, is an aromatic organic compound with applications in the synthesis of dyes and pharmaceutical intermediates.[1] A thorough understanding of its molecular properties at the quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to investigate these properties with high accuracy.[2]
This guide focuses on the use of DFT to perform conformational analysis, vibrational spectroscopy (FT-IR and FT-Raman), and to analyze frontier molecular orbitals (HOMO-LUMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP). The theoretical findings are discussed in the context of established experimental techniques.
Methodologies
Computational Protocol
Quantum chemical calculations are performed using the Gaussian suite of programs. The molecular structure of this compound is optimized to its ground state geometry using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] The 6-311++G(d,p) basis set is employed for these calculations to provide a good balance between accuracy and computational cost.[5] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra. Further analyses, including Natural Bond Orbital (NBO) and Time-Dependent DFT (TD-DFT) for electronic properties, are carried out on this optimized geometry.[6]
Caption: Computational workflow for this compound analysis.
Experimental Protocols
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of a solid sample of this compound can be recorded using a spectrometer, such as a PerkinElmer model, over a range of 4000-400 cm⁻¹.[7] The sample is typically prepared using the KBr pellet technique. A small amount of the compound is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is obtained by passing infrared radiation through the disk and measuring the absorption at each wavelength.
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum can be obtained using a spectrometer, such as a BRUKER RFS 27 model, with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[7] The solid sample is placed in a capillary tube, and the scattered light is collected and analyzed. The spectrum is typically recorded in the range of 4000-100 cm⁻¹.
Results and Discussion
Conformational Analysis and Optimized Geometry
The optimization of the this compound structure reveals the most stable conformation. The key structural feature is the orientation of the methoxy (B1213986) (-OCH₃) group relative to the benzene (B151609) ring. Due to steric hindrance and electronic effects, specific rotational conformers will be energetically favored. The optimized geometric parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the molecule in its lowest energy state.
Table 1: Selected Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations for analogous molecules.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C-O (methoxy) | 1.365 Å |
| O-CH₃ | 1.420 Å | |
| C-C (aromatic avg.) | 1.395 Å | |
| C-CH₃ (ring) | 1.510 Å | |
| Bond Angles | C-O-C | 118.5° |
| C-C-O | 120.5° | |
| H-C-H (methyl avg.) | 109.4° |
Vibrational Analysis
Vibrational frequency calculations predict the positions and intensities of bands in the IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks.[8] The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the methyl and methoxy C-H stretches are found just below 3000 cm⁻¹.[9] Other characteristic vibrations include C-O stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending modes.
Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations. Experimental values may differ slightly.)
| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3080 | Aromatic C-H stretching |
| ~2960 | Asymmetric CH₃ stretching (methoxy & ring) |
| ~2850 | Symmetric CH₃ stretching (methoxy & ring) |
| ~1600 | Aromatic C-C stretching |
| ~1460 | CH₃ deformation |
| ~1250 | Asymmetric C-O-C stretching |
| ~1040 | Symmetric C-O-C stretching |
| ~800 | Aromatic C-H out-of-plane bending |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[11] A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atom of the methoxy group, while the LUMO is distributed over the π* system of the ring.
Caption: Frontier molecular orbitals (HOMO-LUMO) energy diagram.
Table 3: Calculated Electronic Properties of this compound (Note: Representative values based on TD-DFT calculations.)
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.80 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions by studying the delocalization of electron density between occupied and unoccupied orbitals.[12] For this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atom and the antibonding π* orbitals of the aromatic ring, contributing to the stability of the molecule.
The Molecular Electrostatic Potential (MEP) surface is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule.[13] The MEP map shows regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the oxygen atom, while the hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential.
Conclusion
Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a robust framework for the detailed characterization of this compound. This guide has outlined the standard computational and experimental protocols for such an analysis. The theoretical data on optimized geometry, vibrational frequencies, and electronic properties (HOMO-LUMO, NBO, MEP) collectively offer a comprehensive understanding of the molecule's structure, stability, and reactivity. This information is invaluable for professionals in chemistry and drug development, enabling more accurate predictions of molecular behavior and facilitating the design of new chemical entities.
References
- 1. This compound [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. NBO [cup.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of 3-Methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data available for 3-Methylanisole (m-methylanisole). The information compiled herein is essential for professionals in research, chemical synthesis, and drug development, where a thorough understanding of a compound's energetic properties is crucial for process design, safety assessment, and reaction modeling. This document presents key thermochemical parameters, details the experimental methodologies used for their determination, and visualizes relevant reaction pathways.
Core Thermochemical Data
The thermochemical properties of this compound are fundamental to understanding its stability and reactivity. The following tables summarize the key quantitative data that has been experimentally determined or computationally calculated.
Table 1: Enthalpy and Energy Data for this compound
| Thermochemical Property | Value | Phase | Method |
| Standard Molar Enthalpy of Formation (ΔfH°) | Value not explicitly found in search results, but derived in a benchmark study[1] | Liquid | Combustion Calorimetry & Computational |
| Standard Molar Enthalpy of Formation (ΔfH°) | Value not explicitly found in search results, but computed in a benchmark study[1] | Gas | Ab initio calculations (W1-F12, G4) |
| Heat of Combustion (ΔcH°) | -4426 kJ/mol | Liquid | Not Specified |
| Molar Enthalpy of Vaporization (ΔvapH°) | 39.2 kJ/mol | Liquid to Gas | Transpiration Method |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀O |
| Molar Mass | 122.16 g/mol |
| Density | 0.969 g/mL at 25 °C |
| Boiling Point | 175-176 °C |
| Melting Point | -47 °C |
| Flash Point | 54 °C |
Note: While a benchmark study has derived the standard molar enthalpy of formation for liquid this compound, the specific numerical value was not available in the public domain search results.[1] Similarly, computational values for the gas-phase enthalpy of formation have been determined.[1] Explicit experimental values for standard molar entropy and heat capacity were not found in the conducted search. For precise process modeling, it is recommended to consult the full text of the cited benchmark study or perform dedicated experimental measurements or high-level computational chemistry studies.
Experimental Protocols
The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods employed for obtaining the enthalpy data for this compound and related compounds are combustion calorimetry and the transpiration method.
Combustion Calorimetry
Combustion calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this value, the standard enthalpy of formation can be derived.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a bomb, which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), the heat of combustion of the sample can be calculated. Corrections are applied for the heat of formation of nitric acid (from the oxidation of nitrogen impurities) and for any incomplete combustion. The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (carbon dioxide and water).
Transpiration Method
The transpiration method is a dynamic technique used to measure the vapor pressure of a substance at different temperatures. This data is then used to calculate the enthalpy of vaporization.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.
In this method, a stream of an inert carrier gas (such as nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of this compound maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The saturated gas mixture is then passed through a condenser or a trap where the vaporized sample is collected. The amount of the condensed substance is determined gravimetrically. By knowing the volume of the carrier gas that has passed through the saturator and the mass of the condensed sample, the partial pressure of the this compound at that temperature can be calculated using the ideal gas law and Dalton's law of partial pressures. The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.
Signaling and Reaction Pathways
Understanding the potential transformations of this compound is crucial for its application in chemical synthesis and for assessing its metabolic fate in drug development.
Catalytic Disproportionation
In the presence of an acid catalyst such as HZSM-5, anisole (B1667542) and its derivatives can undergo disproportionation reactions. This involves the transfer of a methyl group between two molecules.
Caption: Disproportionation reaction of this compound.
Enzymatic Conversion to Vanillin
Certain cytochrome P450 enzymes can catalyze the oxidation of this compound, leading to the formation of valuable compounds like vanillin. This biotransformation pathway is of significant interest in the development of green and sustainable chemical processes.
Caption: Enzymatic conversion of this compound to Vanillin.
This guide provides a foundational understanding of the thermochemical properties of this compound. For further in-depth analysis and application in specific research or development projects, consulting the primary literature and performing targeted experimental or computational studies is highly recommended.
References
Crystal Structure of 3-Methylanisole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of 3-methylanisole and the methodologies involved in the structural elucidation of its derivatives. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.
Introduction to this compound and its Structural Importance
This compound (1-methoxy-3-methylbenzene) is an organic compound with the chemical formula C8H10O.[1][2][3] As a substituted anisole, its molecular structure is a key determinant of its physical and chemical properties. In the fields of drug discovery and materials science, a thorough understanding of the crystal structure of this compound derivatives is crucial. The three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions, dictates a compound's stability, solubility, and bioavailability.
Crystallographic Data Presentation
The following table summarizes the crystallographic data for the parent this compound, which serves as a baseline for comparative analysis with its derivatives.
| Compound | This compound |
| Chemical Formula | C8H10O |
| Molecular Weight | 122.16 g/mol [1] |
| COD ID | 7232602[1] |
| Crystal System | Data not publicly available in summary format |
| Space Group | Data not publicly available in summary format |
| Unit Cell Dimensions | a, b, c, α, β, γ - Data not publicly available in summary format |
| Volume (V) | Data not publicly available in summary format |
| Calculated Density (ρcalc) | Data not publicly available in summary format |
| Molecules per unit cell (Z) | Data not publicly available in summary format |
Note: While the crystal structure of this compound is available in the Crystallography Open Database, a detailed summary of its crystallographic parameters is not provided in the publicly accessible abstracts. Researchers are encouraged to access the full crystallographic information file (CIF) from the database for complete data.
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis and purification to crystal growth and X-ray diffraction analysis.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various organic reactions. For instance, halogenation or nitration reactions can be employed to introduce substituents onto the aromatic ring.
Example Protocol: Synthesis of a Halogenated this compound Derivative
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., a halogenated solvent or acetic acid).
-
Reagent Addition : Slowly add the halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimde) to the solution. A catalyst, such as iron(III) bromide, may be required.
-
Reaction Conditions : Stir the reaction mixture at a controlled temperature (which may range from room temperature to reflux) for a specified period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution for halogenation).
-
Extraction : Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure derivative.
Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules.
-
Slow Evaporation : Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
Slow Cooling : Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer), to induce crystallization.
Single-Crystal X-ray Diffraction
-
Crystal Mounting : Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection : Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using least-squares methods.
Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound derivatives.
This comprehensive guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. By following the detailed experimental protocols, researchers can successfully determine the crystal structures of novel derivatives, contributing to advancements in drug development and materials science.
References
3-Methylanisole: A Comprehensive Technical Guide on its Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylanisole, also known as m-cresol (B1676322) methyl ether or 3-methoxytoluene, is an aromatic organic compound with a significant history and a wide range of applications, particularly as a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] This technical guide provides an in-depth exploration of the discovery, historical synthesis, modern preparative methods, and diverse applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is a colorless liquid with a distinct aromatic odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O | [4] |
| Molecular Weight | 122.16 g/mol | [4] |
| CAS Number | 100-84-5 | [5] |
| Boiling Point | 175-176 °C | [3] |
| Melting Point | -47 °C | [3] |
| Density | 0.969 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.513 | [5] |
| Solubility | Soluble in alcohol, insoluble in water. | [3] |
| Flash Point | 52 °C (closed cup) | [5] |
Discovery and History of Synthesis
The discovery of this compound is intrinsically linked to the broader development of ether synthesis in the 19th century. While a specific date for its first isolation is not well-documented, its preparation became feasible following the groundbreaking work of Alexander Williamson in 1850 on the synthesis of ethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provided a rational and versatile method for preparing ethers, including aromatic ethers like this compound.
Historically, the synthesis of cresyl methyl ethers, including the meta-isomer, involved the methylation of cresols. Early methods utilized methylating agents such as methyl iodide and dimethyl sulfate (B86663). A French document from 1883 describes a method for preparing aromatic methyl ethers by reacting a phenol (B47542) sodium salt with methyl chloride at high temperatures (190-200 °C), though this method was challenging for industrial-scale production. Over time, the use of dimethyl sulfate in the presence of a base became a more common and efficient laboratory and industrial method. This evolution in synthetic methodology paved the way for the large-scale production of this compound, enabling its widespread use as a chemical intermediate.
Synthesis of this compound: Experimental Protocols
The most common and reliable method for the laboratory-scale synthesis of this compound is the methylation of m-cresol. Below are detailed experimental protocols for this synthesis using different methylating agents.
Protocol 1: Synthesis using Dimethyl Sulfate
This protocol is a classic example of the Williamson ether synthesis adapted for the methylation of a phenol.
Reaction Scheme:
A simple reaction scheme for the synthesis of this compound.
Materials:
-
m-Cresol
-
Dimethyl sulfate
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Anhydrous calcium chloride
-
Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of m-cresol with stirring.
-
With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C by using a water bath for cooling.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to decompose any unreacted dimethyl sulfate.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine the organic layer and the ether extracts and wash them sequentially with dilute sodium carbonate solution and then with water.
-
Dry the combined organic phase with anhydrous calcium chloride.
-
Fractionally distill the dried liquid to obtain pure this compound. The boiling point of this compound is 175-176 °C.
Yield: Approximately 80%.
Industrial Synthesis Considerations
On an industrial scale, the synthesis of methylanisoles often employs alternative methylating agents and catalysts to improve efficiency, reduce costs, and minimize environmental impact. Methods utilizing methanol (B129727) in the presence of solid acid catalysts, such as zeolites, have been explored. Another approach involves the use of dimethyl carbonate (DMC) as a greener methylating agent. For instance, a patented environmentally friendly method for the synthesis of p-methylanisole (an isomer of this compound) uses DMC in a liquid-liquid two-phase system with a catalyst, achieving high yields and purity. While this patent is for the para-isomer, similar principles can be applied to the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of a variety of organic molecules, finding significant applications in the pharmaceutical and dye industries.[1][2]
Pharmaceutical Intermediate
The structural motif of this compound is present in several active pharmaceutical ingredients (APIs). Its aromatic ring can be further functionalized, making it a versatile starting material in multi-step syntheses.
One notable example is its use in the synthesis of the analgesic drug Tramadol . The synthetic route to Tramadol often involves the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent derived from 3-bromoanisole.[6] 3-Bromoanisole itself can be prepared from 3-methoxyphenol, which is structurally related to this compound, or through other synthetic routes where this compound could be a precursor.
While direct synthesis of Tapentadol (B1681240) from this compound is not the primary route, the 3-methoxyphenyl (B12655295) group is a core component of this analgesic.[7] The synthesis of tapentadol involves intermediates such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, highlighting the importance of the 3-methoxyphenyl moiety in this class of drugs.[7]
The following diagram illustrates a logical workflow for the potential use of this compound as a starting material in a multi-step drug synthesis process.
Logical workflow for drug synthesis using this compound.
Dye Synthesis
This compound is a valuable intermediate in the synthesis of various classes of dyes, including azo and anthraquinone (B42736) dyes.[2] The methoxy (B1213986) and methyl groups on the benzene (B151609) ring influence the electronic properties of the molecule and can direct further electrophilic aromatic substitution reactions, which are crucial for introducing chromophoric (color-bearing) groups. The overall structure of the resulting dye, including the this compound moiety, can affect its color, fastness, and affinity for different fabrics.[2]
Biocatalysis and Biotransformation
Recent research has explored the use of enzymes to transform this compound into other valuable chemicals. A notable example is the enzymatic cascade for the synthesis of vanillin. This process utilizes a cytochrome P450 monooxygenase to hydroxylate this compound, followed by further oxidation steps catalyzed by other enzymes.
The following diagram illustrates the enzymatic pathway for the conversion of this compound to vanillin.
Enzymatic conversion of this compound to Vanillin.
Furthermore, like many xenobiotics, this compound is likely metabolized in vivo by cytochrome P450 enzymes. While specific studies on the human metabolism of this compound are limited, the metabolism of structurally related compounds suggests that it would undergo hydroxylation and O-demethylation reactions. This metabolic profile is important for understanding its potential toxicity and pharmacokinetic properties.[8]
The diagram below presents a generalized metabolic pathway for this compound.
Generalized metabolic pathway of this compound.
Conclusion
This compound, a compound with roots in the classical era of organic synthesis, continues to be a molecule of significant industrial and research interest. Its utility as a versatile intermediate in the production of pharmaceuticals and dyes underscores its importance in modern chemistry. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its potential in the creation of novel and valuable molecules. The ongoing exploration of its biocatalytic transformations further opens new avenues for its application in sustainable chemical synthesis.
References
- 1. This compound | 100-84-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [chembk.com]
- 4. This compound - Mycotoxin Database [mycocentral.eu]
- 5. This compound 99 100-84-5 [sigmaaldrich.com]
- 6. nioch.nsc.ru [nioch.nsc.ru]
- 7. nbinno.com [nbinno.com]
- 8. Implementation of toxicokinetics in toxicity studies--Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 3-Methylanisole in Organic Synthesis
Introduction
3-Methylanisole (also known as m-cresol (B1676322) methyl ether or 3-methoxytoluene) is a versatile aromatic ether widely employed as a key intermediate in organic synthesis.[1][2][3][4] Its chemical structure, featuring a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) in a meta-arrangement on a benzene (B151609) ring, provides specific reactivity that makes it a valuable building block for a diverse range of target molecules.[5] It serves as a precursor in the manufacturing of dyes, pharmaceuticals, fragrances, and agrochemicals.[1][2][5] This document provides detailed application notes and experimental protocols for several key synthetic transformations involving this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, safety, and reaction setup.
| Property | Value | References |
| CAS Number | 100-84-5 | [1][2][6] |
| Molecular Formula | C₈H₁₀O | [1][2] |
| Molecular Weight | 122.16 g/mol | [6] |
| Appearance | Colorless liquid | [1] |
| Density | 0.969 g/mL at 25 °C | [6] |
| Boiling Point | 175-176 °C | [2] |
| Melting Point | -47 °C | [2] |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Refractive Index | n20/D 1.513 | [6] |
| Solubility | Insoluble in water; Soluble in alcohol | [1][2] |
| Stability | Stable. Flammable. Incompatible with strong oxidizing agents. | [1][2] |
Section 1: Electrophilic Aromatic Substitution (EAS) Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution by both the methoxy and methyl groups. Both are ortho-, para-directing groups. The methoxy group is a strong activator, while the methyl group is a weak activator. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the strongly activating methoxy group (C2, C4, C6), with the C4 position often being favored due to reduced steric hindrance.
Figure 1: Directing effects in electrophilic substitution of this compound.
Application Note 1: Regioselective Bromination
Bromination of this compound is a key step for producing intermediates used in pharmaceuticals and other fine chemicals.[7] The reaction can be controlled to yield the monobrominated product, 4-bromo-3-methylanisole, with high selectivity.[8]
Experimental Protocol: Synthesis of 4-Bromo-3-methylanisole via Vapor-Phase Bromination
This method, adapted from patented procedures, minimizes the formation of dibrominated impurities by reacting the substrates in the vapor phase.[9]
-
Apparatus Setup: Assemble a reaction flask connected to a heated packed column, which serves as the reaction zone. Fit the column with a condenser cooled to -15 °C. The system should be connected to a vacuum source to maintain a pressure of approximately 50 mm Hg.[9]
-
Reaction Initiation: Charge the reaction flask with this compound. Heat the flask to 90-150 °C to vaporize the this compound and establish it as a vapor in the column, which is maintained at 90-100 °C.[9]
-
Bromine Addition: Gently heat a separate bromine source and introduce bromine vapor into the reaction zone to commingle with the this compound vapor.[9]
-
Reaction Monitoring & Work-up: The reaction is typically run for several hours. After completion, the crude product is collected.[9]
-
Purification: Any residual this compound (typically 1-5%) can be distilled off under high reflux and recycled. The final product, 4-bromo-3-methylanisole, is then purified by vacuum distillation.[9]
| Parameter | Value | Reference |
| Substrate | This compound | [9] |
| Reagent | Bromine (vapor) | [9] |
| Pressure | ~50 mm Hg | [9] |
| Reaction Zone Temp. | 90-100 °C | [9] |
| Major Product | 4-Bromo-3-methylanisole | [9] |
| Reported Yield | ~96.6% | [9] |
Application Note 2: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a fundamental carbon-carbon bond-forming reaction.[10] For this compound, this reaction is expected to yield primarily 4-methoxy-2-methylacetophenone. A protocol analogous to the acylation of 2-methylanisole (B146520) is provided below.[11]
Experimental Protocol: Acylation of this compound
-
Setup: In a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous dichloromethane (B109758) (40 mL) and aluminum chloride (9.45 g, 71 mmol).[11]
-
Addition of Reactants: To the stirred suspension, add this compound (7.92 g, 65 mmol) followed by the slow, dropwise addition of acetyl chloride (5.1 mL, 71 mmol).[11]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[11]
-
Quenching: After cooling, carefully pour the reaction mixture into a beaker containing ice and 15 mL of 3 N HCl.[11]
-
Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (100 mL). Wash the organic layer with a sodium bicarbonate solution until the pH is 6-7, followed by a brine wash.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[11]
Section 2: Synthesis of Pharmaceutical Intermediates
This compound is a valuable starting material for multi-step syntheses of complex molecules, particularly those relevant to the pharmaceutical industry.[1][2]
Application Note 3: Synthesis of 3-Methoxy-2-methylaniline
3-Methoxy-2-methylaniline is an important intermediate used in the preparation of antiviral agents, including indoles and quinolines.[12][13] A common synthetic route involves the nitration of this compound, followed by the reduction of the resulting nitro-intermediate.
Figure 2: Synthesis pathway from this compound to 3-methoxy-2-methylaniline.
Experimental Protocol: Two-Step Synthesis
Step 1: Nitration of this compound
This protocol is a general procedure for the nitration of activated aromatic compounds.[14][15]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (1.5 mL) to concentrated nitric acid (1.5 mL) with swirling. Keep the mixture cool.[15]
-
Substrate Preparation: In a separate 50 mL flask, dissolve this compound (2.0 g) in concentrated sulfuric acid (4 mL). Cool this mixture in the ice-water bath.[15]
-
Reaction: Slowly add the nitrating mixture dropwise to the cooled this compound solution over 10-15 minutes, ensuring the temperature remains low. After addition, let the mixture stand at room temperature for 15 minutes.[15]
-
Work-up: Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker. The nitro-substituted product will precipitate. Allow the ice to melt, then collect the solid by vacuum filtration and wash with cold water. The primary product will be a mixture of isomers, with 2-nitro-3-methylanisole and 4-nitro-3-methylanisole being significant. Separation would be required for the subsequent step.
Step 2: Reduction of 2-Methyl-3-nitroanisole (B1293961)
This protocol is for the catalytic hydrogenation of the nitro group to an amine.[16]
-
Setup: To a solution of 2-methyl-3-nitroanisole (30.7 g, 184 mmol) in 300 mL of ethanol, add a suspension of 5% palladium on carbon (9.98 g, wet) in 100 mL of ethanol.[16]
-
Reaction: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 3 hours.[16]
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[16]
-
Isolation: Concentrate the filtrate under vacuum to yield 3-methoxy-2-methylaniline. The reported yield for this step is quantitative.[16]
| Product Parameter | Value | Reference |
| Product Name | 3-Methoxy-2-methylaniline | [16] |
| CAS Number | 19500-02-8 | [16] |
| Molecular Formula | C₈H₁₁NO | [16] |
| Molecular Weight | 137.18 g/mol | [16] |
| ¹H-NMR (CDCl₃, δ ppm) | 2.04-2.05 (m, 3H), 3.60 (brs, 2H), 3.80 (s, 3H), 6.33-6.37 (m, 2H), 6.94-7.01 (m, 1H) | [16] |
Section 3: Advanced & Biocatalytic Applications
Modern organic synthesis increasingly incorporates novel methods, including biocatalysis and metal-catalyzed cross-coupling reactions, to achieve high selectivity and efficiency.
Application Note 4: Biocatalytic Oxidation to Vanillin
In an innovative approach, engineered enzymes can be used to convert this compound into vanillin, a high-value flavor and fragrance compound. This multi-step enzymatic cascade demonstrates a green chemistry approach to fine chemical synthesis.[17]
References
- 1. This compound | 100-84-5 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound - Mycotoxin Database [mycocentral.eu]
- 4. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound 99 100-84-5 [sigmaaldrich.com]
- 7. 4-溴-3-甲基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. doubtnut.com [doubtnut.com]
- 9. US5008464A - Anisole bromination - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis routes of 2-Methylanisole [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 16. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
3-Methylanisole: A Versatile Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylanisole, also known as m-cresol (B1676322) methyl ether, is a key aromatic intermediate widely utilized in the chemical industry for the synthesis of dyes, fragrances, and agrochemicals. In the pharmaceutical sector, its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs). Its utility stems from the methoxy (B1213986) and methyl groups on the benzene (B151609) ring, which can be chemically modified or can influence the electronic properties of the molecule, guiding subsequent synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as building blocks in the synthesis of notable pharmaceutical compounds.
Pharmaceutical Applications of this compound Derivatives
The 3-methoxyphenyl (B12655295) moiety, directly derivable from this compound, is a critical component in several centrally acting analgesics. This structural feature is pivotal for the pharmacological activity of these drugs, often interacting with key receptors in the central nervous system.
Tramadol (B15222): A Centrally Acting Opioid Analgesic
Tramadol is a widely prescribed analgesic for moderate to moderately severe pain. Its chemical structure features a 3-methoxyphenyl group attached to a cyclohexanol (B46403) ring. The synthesis of Tramadol often utilizes a derivative of this compound, 3-bromoanisole (B1666278), as a key starting material.
Experimental Protocol: Synthesis of Tramadol via Grignard Reaction
This protocol outlines the synthesis of Tramadol from 3-bromoanisole and 2-(dimethylaminomethyl)cyclohexanone.
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings.
-
The reaction is initiated with gentle heating. Once the exothermic reaction starts, maintain a gentle reflux by controlling the addition rate of the 3-bromoanisole solution.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, (3-methoxyphenyl)magnesium bromide.
Step 2: Grignard Reaction with 2-(dimethylaminomethyl)cyclohexanone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(dimethylaminomethyl)cyclohexanone (1.0 eq) in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of cis and trans isomers of Tramadol base.
Step 3: Isolation and Purification
-
The isomeric mixture can be separated by column chromatography or by selective crystallization of the hydrochloride salt.
-
To form the hydrochloride salt, dissolve the crude base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid.
-
The desired isomer of Tramadol hydrochloride will selectively precipitate and can be collected by filtration and further purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 3-Bromoanisole | [1][2][3][4][5][6] |
| Key Reagent | 2-(dimethylaminomethyl)cyclohexanone | [1][2][3][4][5][6] |
| Reaction Type | Grignard Reaction | [1][2][3][4][5][6] |
| Overall Yield | ~55-70% | [1] |
| Isomer Ratio (trans:cis) | Varies with reaction conditions | [1] |
Mechanism of Action: Tramadol Signaling Pathway
Tramadol exerts its analgesic effects through a dual mechanism of action.[7][8][9][10][11] Firstly, it and its active metabolite, O-desmethyltramadol (M1), are agonists of the μ-opioid receptor (MOR). Activation of MOR leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission. Secondly, Tramadol inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), increasing their concentrations in the synaptic cleft and enhancing descending inhibitory pain pathways.
Tapentadol (B1681240): A Dual-Action Analgesic
Tapentadol is another potent analgesic that combines μ-opioid receptor agonism with norepinephrine reuptake inhibition. Its synthesis also relies on a 3-methoxyphenyl precursor, which can be derived from this compound.
Experimental Protocol: Key Synthetic Step for a Tapentadol Intermediate
The synthesis of Tapentadol is complex and involves multiple stereoselective steps. A crucial step is the formation of the carbon skeleton through a Grignard reaction, followed by several transformations. Below is a representative step for the synthesis of a key intermediate.
Step: Grignard reaction to form (2S,3R)-1-(benzyl(methyl)amino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
-
In a multi-necked flask under a nitrogen atmosphere, prepare a solution of ethylmagnesium bromide (2.0 eq) in 2-methyltetrahydrofuran (B130290) (Me-THF).
-
To this solution, add dropwise a solution of (S)-3-(benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) in Me-THF at a temperature between 10-35 °C.
-
Stir the mixture at 25-30 °C for 2-3 hours, monitoring the reaction by HPLC until completion (≥99% conversion).
-
Cool the reaction mixture to 4 °C and quench by the slow addition of a 10% aqueous solution of ammonium hydrogen sulfate.
-
Separate the organic phase, wash with water, and concentrate under vacuum to obtain the crude product as an oil, which is used in the subsequent steps without further purification.
| Parameter | Value | Reference |
| Starting Material | (S)-3-(benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | [12][13] |
| Key Reagent | Ethylmagnesium bromide | [12][13] |
| Reaction Type | Grignard Reaction | [12][13] |
| Yield | High conversion (≥99%) | [12][13] |
| Solvent | 2-Methyltetrahydrofuran (Me-THF) | [12][13] |
Mechanism of Action: Tapentadol Signaling Pathway
Similar to Tramadol, Tapentadol has a dual mechanism of action.[14][15][16][17][18] It is a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This combination provides effective analgesia for both nociceptive and neuropathic pain.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in the synthesis of complex pharmaceutical molecules, particularly in the development of analgesics. The protocols and data presented here for the synthesis of Tramadol and Tapentadol intermediates highlight the importance of this chemical scaffold. The understanding of the synthetic pathways and the mechanisms of action of these drugs is crucial for the development of new and improved therapeutic agents. Researchers and drug development professionals can leverage this information to design novel synthetic routes and to explore new pharmaceutical applications for this compound-derived compounds.
References
- 1. nioch.nsc.ru [nioch.nsc.ru]
- 2. patents.justia.com [patents.justia.com]
- 3. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 4. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 5. WO1999036389A1 - Purification of tramadol - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tramadol - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 14. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Pharmacological rationale for tapentadol therapy: a review of new evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Application of 3-Methylanisole in the Synthesis of Azo and Xanthene Dyes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo and xanthene dyes utilizing 3-methylanisole as a key precursor. This compound, also known as 3-methoxytoluene, serves as a versatile building block in the creation of a diverse range of colorants due to the reactivity of its aromatic ring.[1] The protocols outlined below are based on established synthetic methodologies for these dye classes and have been adapted for the use of this compound.
Synthesis of Azo Dyes using this compound
Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry and typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2] In this protocol, this compound acts as the coupling component.
General Reaction Pathway
The synthesis of an azo dye from this compound involves the electrophilic aromatic substitution of a diazonium salt onto the electron-rich aromatic ring of this compound. The methoxy (B1213986) and methyl groups on the this compound ring are ortho- and para-directing, influencing the position of the incoming azo group.
Caption: General workflow for the synthesis of an azo dye from this compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye by coupling diazotized p-nitroaniline with this compound.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g (10 mmol) of p-nitroaniline in 20 mL of 2 M hydrochloric acid.
-
Cool the mixture in an ice bath to below 5 °C with constant stirring.
-
Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water dropwise to the cooled p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15 minutes in the ice bath.
-
Add a small amount of urea to quench any excess nitrous acid. The resulting solution contains the p-nitrobenzenediazonium chloride.
Part B: Azo Coupling with this compound
-
In a separate 250 mL beaker, prepare a solution of 1.22 g (10 mmol) of this compound in 20 mL of 2 M sodium hydroxide.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Acidify the mixture with 2 M hydrochloric acid until the solution is acidic to litmus (B1172312) paper.
-
Collect the precipitated azo dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified azo dye.
Expected Results and Characterization
The synthesized azo dye is expected to be a colored solid. Characterization can be performed using the following techniques:
-
Melting Point: Determination of the melting point range provides an indication of purity.
-
UV-Visible Spectroscopy: The absorption spectrum in a suitable solvent (e.g., ethanol or DMSO) will show the maximum absorption wavelength (λmax), which is characteristic of the dye's color.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N=N stretching vibration (around 1450-1500 cm⁻¹) and other functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the synthesized dye.
Table 1: Representative Data for Azo Dyes
| Parameter | Expected Value/Observation |
| Appearance | Colored Solid (e.g., Red, Orange) |
| Yield | 70-85% |
| Melting Point | Dependent on the specific azo dye structure |
| λmax | Typically in the range of 400-500 nm |
Synthesis of Xanthene Dyes using this compound
Xanthene dyes, such as fluorescein (B123965) and rhodamine, are known for their brilliant fluorescence.[3][4] They are typically synthesized via a Friedel-Crafts acylation reaction between a phenol (B47542) or resorcinol (B1680541) derivative and an acid anhydride, commonly phthalic anhydride.[5] this compound, as a substituted phenol ether, can be used as a precursor in a similar condensation reaction.
General Reaction Pathway
The synthesis of a xanthene dye from this compound involves the acid-catalyzed condensation of two equivalents of this compound with one equivalent of phthalic anhydride. The reaction proceeds through a series of electrophilic aromatic substitution and cyclization steps.
Caption: General workflow for the synthesis of a xanthene dye from this compound.
Experimental Protocol: Synthesis of a Representative Xanthene Dye
This protocol outlines the synthesis of a xanthene dye from this compound and phthalic anhydride.
Materials:
-
This compound
-
Phthalic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
In a round-bottom flask, combine 2.44 g (20 mmol) of this compound and 1.48 g (10 mmol) of phthalic anhydride.
-
Carefully add 5 mL of concentrated sulfuric acid to the mixture with stirring.
-
Heat the reaction mixture in an oil bath at 120-130 °C for 2 hours. The mixture will become viscous and deeply colored.
-
Allow the mixture to cool to room temperature and then carefully pour it into 100 mL of cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
To purify the dye, dissolve the crude product in a minimum amount of dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the dye by adding dilute hydrochloric acid dropwise until the solution is acidic.
-
Collect the purified xanthene dye by vacuum filtration, wash with water, and dry.
Expected Results and Characterization
The synthesized xanthene dye is expected to be a colored solid, potentially exhibiting fluorescence.
-
Appearance: Colored solid.
-
Fluorescence: The dye may exhibit fluorescence under UV light when dissolved in a suitable solvent.
-
UV-Visible Spectroscopy: The absorption and emission spectra can be recorded to determine the λmax for absorption and emission.
-
IR and NMR Spectroscopy: These techniques can be used to confirm the structure of the synthesized xanthene dye.
Table 2: Representative Data for Xanthene Dyes
| Parameter | Expected Value/Observation |
| Appearance | Colored Solid |
| Yield | 60-75% |
| Fluorescence | Potential for visible fluorescence |
| Absorption λmax | Dependent on the specific xanthene dye structure |
| Emission λmax | Dependent on the specific xanthene dye structure |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
-
Organic solvents are flammable and should be handled away from open flames.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of both azo and xanthene dyes. The protocols provided herein offer a foundation for researchers to explore the synthesis of a variety of novel colorants. The electron-donating methoxy and methyl groups of this compound activate the aromatic ring, facilitating electrophilic substitution reactions that are central to the formation of these dye classes. Further research can focus on utilizing different aromatic amines for diazotization and various anhydrides for condensation to create a library of dyes with diverse colors and properties for various applications in research and industry.
References
Application Notes and Protocols for the Nitration of 3-Methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nitration of 3-methylanisole. The information is compiled from established methodologies for the nitration of related aromatic compounds, offering a comprehensive guide for synthesizing nitro derivatives of this compound, which are valuable intermediates in organic synthesis and drug development.
Introduction
The nitration of this compound is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the aromatic ring. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are ortho-, para-directing activators. However, the steric hindrance from the methyl group and the strong directing effect of the methoxy group influence the regioselectivity of the reaction, leading to a mixture of isomeric products. The precise control of reaction conditions is crucial to achieve desired product distributions.
Reaction Scheme
The primary products expected from the mononitration of this compound are 2-nitro-3-methylanisole, 4-nitro-3-methylanisole, 6-nitro-3-methylanisole, and potentially a small amount of 5-nitro-3-methylanisole.
Quantitative Data Summary
Table 1: Product Distribution from the Nitration of 4-Methyl-3-nitroanisole in Acetic Anhydride (B1165640) [1]
| Product | Yield (%) |
| (Z)-3-methoxy-6-methyl-5,6-dinitrocyclohexa-2,4-dienyl acetate | 10 |
| 4-methyl-2,3-dinitroanisole | 40 |
| 4-methyl-2,5-dinitroanisole | 50 |
Note: This data is for a subsequent nitration of a nitro-substituted this compound derivative and is presented to illustrate potential isomer distribution patterns.
Experimental Protocols
The following is a general protocol for the nitration of an aromatic compound, adapted for this compound based on standard laboratory procedures for similar substrates.[2][3]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane (B109758) or Diethyl Ether)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube or small flask, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly, dropwise, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid with constant swirling. Keep the mixture in the ice bath. This nitrating mixture is highly corrosive.[3]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., acetic anhydride or chloroform) or use it neat if it is a liquid.
-
Cool the flask containing the this compound solution in an ice bath to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the prepared cold nitrating mixture dropwise to the stirred this compound solution over a period of 15-30 minutes.[4]
-
Maintain the reaction temperature between 0 °C and 10 °C throughout the addition. The reaction is exothermic.[4]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.[2][3]
-
Allow the ice to melt completely.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.
-
If the product is an oil, transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the organic layer using a rotary evaporator to obtain the crude product mixture.
-
The mixture of nitroisomers can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by fractional distillation under reduced pressure.
-
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and can run away if the addition of the nitrating mixture is too fast or if the cooling is insufficient.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Visualizations
Diagram 1: Experimental Workflow for the Nitration of this compound
References
Application Notes and Protocols: Regioselectivity of 3-Methylanisole Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of substituted aromatic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and materials science. The regiochemical outcome of such reactions is of paramount importance, dictating the substitution pattern of the final product. 3-Methylanisole presents an interesting case for studying regioselectivity in electrophilic aromatic substitution due to the presence of two ortho, para-directing groups: a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃). The interplay of their activating and directing effects, coupled with steric considerations, governs the position of bromination on the aromatic ring. These notes provide a detailed overview of the factors influencing the regioselectivity of this compound bromination and present experimental protocols for achieving high selectivity.
The methoxy group is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group is a less strongly activating ortho, para-director, operating primarily through an inductive effect. In the case of this compound, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, electrophilic attack is strongly favored at these positions. The ultimate product distribution is a result of the kinetic control of the reaction, influenced by the stability of the carbocation intermediate (sigma complex) and steric hindrance at the potential sites of attack.
Data Presentation: Regioselectivity of Bromination
The regioselectivity of the bromination of this compound is highly dependent on the brominating agent and the reaction conditions. Below is a summary of the product distribution under different experimental setups.
| Brominating Agent | Solvent | Temperature | 4-Bromo-3-methylanisole (B1266121) (%) | 2-Bromo-3-methylanisole (%) | 6-Bromo-3-methylanisole (%) | Other Products (%) | Yield (%) | Reference |
| NBS (1.1 equiv) | Acetonitrile (B52724) | Room Temp. | 100 | 0 | 0 | 0 | 97 | [1] |
| NBS | CCl₄ | Reflux (light source) | - | - | - | 92 (side-chain bromination), 8 (ring bromination) | - | [1] |
| Br₂ (vapor) | Vapor Phase | 90-100 °C | 98 | - | - | 0.1 (dibromo anisole), 1.9 (other) | 96.6 | [2] |
*Data for ring bromination isomer distribution in CCl₄ was not specified in the reference.
Mandatory Visualization
The following diagram illustrates the directing effects of the methoxy and methyl groups on the electrophilic bromination of this compound, leading to the major product.
Caption: Directing effects in the bromination of this compound.
Experimental Protocols
Protocol 1: Regiospecific Monobromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol is adapted from a general procedure for the nuclear bromination of methoxybenzenes and provides high regioselectivity for the 4-bromo isomer.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes.[1]
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash successively with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Expected Outcome: This procedure is reported to yield 4-bromo-3-methylanisole with 97% yield and 100% regioselectivity.[1]
Protocol 2: Vapor-Phase Bromination with Molecular Bromine
This protocol is based on a patented method for the high-purity synthesis of 4-bromo-3-methylanisole and is suitable for larger-scale production.[2]
Materials:
-
This compound
-
Bromine (Br₂)
-
Apparatus for vapor-phase reactions (including a reboiler, a heated reaction column, and a condenser)
-
Vacuum pump
Procedure:
-
Charge a reboiler with neat this compound.
-
Reduce the pressure of the system to approximately 50 mm Hg.
-
Heat the reboiler to effect reflux of the this compound. The temperature at the top of the column should be maintained at about 90-100 °C.
-
Heat a bromine source to generate bromine vapor.
-
Introduce the bromine vapor into the reaction zone where it commingles with the this compound vapor. The rate of bromine addition should be controlled to maintain the reaction temperature.
-
As the reaction progresses, the temperature of the reboiler will slowly rise. The reaction is considered complete when the temperature at the top of the column begins to rise, indicating the consumption of the starting material.
-
After the reaction is complete, the crude product is collected.
-
Residual this compound can be removed by distillation. The main product, 4-bromo-3-methylanisole, can be purified by vacuum distillation.
Expected Outcome: This method is reported to produce 4-bromo-3-methylanisole with a purity of 98% and a reaction yield of 96.6%, with minimal formation of dibrominated byproducts.[2]
Discussion of Regioselectivity
The high degree of regioselectivity observed in the bromination of this compound, particularly favoring the 4-position, can be attributed to a combination of electronic and steric factors.
-
Electronic Effects: Both the methoxy and methyl groups are ortho, para-directing. The positions activated by both groups are C2, C4, and C6. The methoxy group, being a stronger activating group, will have a more pronounced directing effect. The resonance structures of the carbocation intermediate (sigma complex) show that the positive charge is delocalized onto the oxygen atom of the methoxy group when the attack occurs at the ortho and para positions, providing significant stabilization.
-
Steric Effects: While positions C2, C4, and C6 are all electronically activated, they are not sterically equivalent.
-
Position C2: This position is ortho to both the methoxy and methyl groups, making it the most sterically hindered. Electrophilic attack at this position is therefore disfavored.
-
Position C6: This position is ortho to the methoxy group and para to the methyl group. It is less sterically hindered than C2 but still experiences some steric repulsion from the adjacent methoxy group.
-
Position C4: This position is para to the strongly directing methoxy group and ortho to the methyl group. It is the least sterically hindered of the activated positions, allowing for easier approach of the electrophile.
-
The combination of the strong para-directing effect of the methoxy group and the lower steric hindrance at the C4 position leads to the predominant formation of 4-bromo-3-methylanisole. The choice of a less reactive and bulkier brominating agent, such as the NBS-acetonitrile system, can further enhance this selectivity by being more sensitive to steric differences. In contrast, the use of NBS in a non-polar solvent like CCl₄ under radical-initiating conditions (light) favors free-radical substitution on the methyl group (benzylic bromination).[1]
References
Application Notes and Protocols for the Lithiation and Functionalization of 3-Methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-lithiation of 3-methylanisole and its subsequent functionalization with various electrophiles. This methodology is a powerful tool for the regioselective synthesis of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG.[1] In the case of this compound, the methoxy (B1213986) group serves as an effective DMG. The reaction typically employs a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down the organolithium aggregates and increases the basicity of the reagent.[2] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce various functional groups with high regioselectivity.[3]
Regioselectivity in the Lithiation of this compound
The methoxy group is a significantly stronger directing group than the methyl group in the context of DoM. The lone pairs on the oxygen atom of the methoxy group coordinate to the lithium ion of the organolithium reagent, positioning the base for deprotonation at a nearby ortho position. In this compound, there are two positions ortho to the methoxy group: C2 and C6. The methyl group at C3 exerts a steric hindrance effect, which generally disfavors lithiation at the more sterically congested C2 position. However, the electronic effect of the methoxy group is the dominant factor. While specific studies on the precise regioselectivity for this compound are not abundant in the literature, the general principles of DoM suggest that lithiation will occur primarily at the C2 and C6 positions. The ratio of these isomers can be influenced by the specific reaction conditions, such as the organolithium reagent used, the solvent, and the temperature. For the purposes of these protocols, we will consider the formation of the 2-lithiated and 6-lithiated species as the primary reactive intermediates.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are highly reactive and pyrophoric; appropriate safety precautions must be taken.
Protocol 1: General Procedure for the Lithiation of this compound
This protocol describes the formation of the lithiated this compound intermediate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq) and the anhydrous solvent of choice (e.g., Et₂O or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMEDA (1.1 eq) dropwise to the stirred solution.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. The formation of a white precipitate may be observed.
-
The resulting solution/suspension of lithiated this compound is now ready for reaction with an electrophile.
Protocol 2: Functionalization with Electrophiles
The following are general procedures for quenching the lithiated this compound with common electrophiles.
A. Carboxylation with Carbon Dioxide (CO₂)
-
Cool the solution of lithiated this compound to -78 °C using a dry ice/acetone bath.
-
Bubble dry CO₂ gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding methoxy-methylbenzoic acid.
B. Formylation with N,N-Dimethylformamide (DMF)
-
Cool the solution of lithiated this compound to -78 °C.
-
Add anhydrous DMF (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding methoxy-methylbenzaldehyde.
C. Silylation with Trimethylsilyl (B98337) Chloride (TMSCl)
-
Cool the solution of lithiated this compound to -78 °C.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding trimethylsilyl-substituted this compound.
D. Iodination with Iodine (I₂)
-
Cool the solution of lithiated this compound to -78 °C.
-
Slowly add a solution of iodine (1.1 eq) in anhydrous THF until the iodine color persists.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding iodo-3-methylanisole.
Data Presentation
The following table summarizes representative yields for the functionalization of lithiated anisole (B1667542) derivatives with various electrophiles, providing an expected range for the functionalization of this compound. Specific yields for this compound are dependent on the precise reaction conditions and the regioselectivity of the initial lithiation.
| Electrophile | Functional Group Introduced | Product Type | General Yield Range (%) |
| CO₂ | -COOH | Carboxylic Acid | 60-95 |
| DMF | -CHO | Aldehyde | 50-85 |
| (CH₃)₃SiCl | -Si(CH₃)₃ | Silylarene | 70-95 |
| I₂ | -I | Aryl Iodide | 60-90 |
| Alkyl Halide (e.g., CH₃I) | -Alkyl | Alkylated Arene | 50-80 |
Visualizations
Caption: Workflow for the lithiation and functionalization of this compound.
Caption: Mechanism of directed ortho-metalation of this compound.
References
Application Notes and Protocols for Suzuki Coupling of 3-Methylanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds derived from 3-methylanisole. This powerful palladium-catalyzed carbon-carbon bond formation is a cornerstone in medicinal chemistry and materials science, enabling access to a wide array of complex molecular architectures.
Introduction
The Suzuki-Miyaura coupling reaction is a versatile and widely utilized method for synthesizing biaryls, styrenes, and polyolefins. The reaction involves the cross-coupling of an organoboron species (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.[1] Derivatives of this compound are valuable building blocks, and their coupling products are of significant interest in drug discovery and development due to the prevalence of the biaryl motif in pharmacologically active molecules.[2][3] The reaction is favored for its mild conditions, tolerance of various functional groups, and the relatively low toxicity of the boron-containing reagents.[4]
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1] The key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., a bromo- or iodo-3-methylanisole derivative) to form an organopalladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base activates the organoboron compound, facilitating this step.[5]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative data for the Suzuki coupling of a this compound derivative, 2-bromo-3,5-dimethoxytoluene, with various arylboronic acids. These conditions and yields can serve as a starting point for the optimization of reactions with other this compound derivatives.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF/H₂O | 95 | 16 | 75 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 81 |
Note: Data is representative and based on typical outcomes for similar substrates.[6] Yields are for isolated and purified products.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of a Bromo-3-methylanisole Derivative with an Arylboronic Acid
Materials:
-
Bromo-3-methylanisole derivative (e.g., 2-bromo-3,5-dimethoxytoluene) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous organic solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the bromo-3-methylanisole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[6][7]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Halo-3-methylanisole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.1 equiv)
-
2 M K₂CO₃ aqueous solution (10 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, dissolve the halo-3-methylanisole derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and PdCl₂(dppf) (0.1 equiv) in N,N-dimethylacetamide.
-
Add the 2 M K₂CO₃ aqueous solution (10 equiv).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 20 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography to obtain the desired product.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of novel antiatherogenic biaryls: design, synthesis, and reactivity. | Semantic Scholar [semanticscholar.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Heck Reaction with 4-Bromo-3-Methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction using 4-bromo-3-methylanisole (B1266121) as an aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is widely employed in organic synthesis, including the preparation of pharmaceutical intermediates and complex molecular architectures.
Introduction to the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the synthesis of substituted alkenes through the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.
4-Bromo-3-methylanisole is a versatile building block in organic synthesis. The presence of the methoxy (B1213986) and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the molecule in cross-coupling reactions. The Heck reaction provides a direct method for the alkenylation of this substrate, leading to a variety of substituted stilbene (B7821643) and cinnamate (B1238496) derivatives, which are valuable precursors in medicinal chemistry and materials science.
Experimental Data
While specific quantitative data for the Heck reaction of 4-bromo-3-methylanisole with a wide variety of alkenes is not extensively documented in publicly available literature, the following tables summarize typical reaction conditions and expected outcomes based on reactions with the closely related substrate, 4-bromoanisole. These conditions serve as an excellent starting point for optimization with 4-bromo-3-methylanisole.
Table 1: Heck Reaction of Bromoanisoles with Acrylates
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Ethyl acrylate (B77674) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | >95 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr¹ (0.5) | Cs₂CO₃ | Dioxane | 100 | <3 | High |
| 3 | 4-Bromoanisole | Acrylic acid | Pd-NPs² | - | Na₂CO₃ | Water | 80 | 12 | ~90 |
¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide ²Pd-NPs = Palladium nanoparticles
Table 2: Heck Reaction of Bromoanisoles with Styrenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene (B11656) | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF/H₂O | 100 | 12 | ~85 |
| 2 | Bromobenzene | Styrene | Pd@MOF-NH₂³ | - | K₂CO₃ | DMF | 120 | 12 | >96[2] |
³Pd@MOF-NH₂ = Palladium nanoparticles supported on an amino-functionalized metal-organic framework
Experimental Protocols
The following are generalized protocols for the Heck reaction with 4-bromo-3-methylanisole. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific alkene coupling partners.
Protocol 1: Heck Reaction with Acrylates (e.g., Ethyl Acrylate)
This protocol is adapted from typical conditions for the Heck reaction of aryl bromides with acrylate esters.
Materials:
-
4-Bromo-3-methylanisole
-
Ethyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and P(o-tol)₃ (e.g., 0.02 mmol, 2 mol%).
-
Add anhydrous DMF (e.g., 5 mL) to the flask and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
To the stirred solution, add 4-bromo-3-methylanisole (e.g., 1.0 mmol), ethyl acrylate (e.g., 1.2 mmol), and Et₃N (e.g., 1.5 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted ethyl cinnamate derivative.
Protocol 2: Heck Reaction with Styrene
This protocol provides a general method for the coupling of 4-bromo-3-methylanisole with styrene.
Materials:
-
4-Bromo-3-methylanisole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) and water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and PPh₃ (e.g., 0.02 mmol, 2 mol%).
-
Add a mixture of anhydrous DMF and water (e.g., 4:1 v/v, 5 mL) and stir for 15 minutes at room temperature.
-
Add 4-bromo-3-methylanisole (e.g., 1.0 mmol), styrene (e.g., 1.2 mmol), and Et₃N (e.g., 1.5 mmol) to the reaction flask.
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization to yield the substituted stilbene.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
References
Application Note: 3-Methylanisole as a Versatile Precursor for the Synthesis of Substituted Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Methylanisole, also known as m-cresol (B1676322) methyl ether, is a valuable and versatile starting material in organic synthesis, particularly for the production of a wide array of substituted phenols. Its chemical structure, featuring both a methoxy (B1213986) (-OCH₃) and a methyl (-CH₃) group on the aromatic ring, allows for regioselective functionalization. Both groups are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS), with the methoxy group being the stronger activator. This directs incoming electrophiles primarily to the C2, C4, and C6 positions, enabling the synthesis of specific isomers. The methoxy group can then be readily cleaved to unmask the phenolic hydroxyl group, completing the synthesis. This document provides detailed protocols and quantitative data for key transformations using this compound as a precursor.
General Synthetic Strategies
Two primary pathways are employed for the synthesis of substituted phenols from this compound. The choice of strategy depends on the desired substitution pattern and the stability of the functional groups to the reaction conditions.
-
Pathway A: Electrophilic Aromatic Substitution (EAS) on this compound, followed by demethylation of the resulting substituted anisole (B1667542).
-
Pathway B: Initial demethylation of this compound to form 3-methylphenol (m-cresol), followed by EAS on the more activated phenolic ring.
Key Synthetic Transformations and Protocols
This section details the experimental procedures for the critical steps in converting this compound into various substituted phenols.
Demethylation of Aryl Methyl Ethers
Cleavage of the methyl ether is a crucial step in both synthetic pathways. Several reagents can accomplish this transformation, with varying levels of reactivity and functional group tolerance. Boron tribromide (BBr₃) is highly effective but harsh, while other methods using hydrobromic acid (HBr) or mercaptans offer milder alternatives.
Protocol 1A: Demethylation using Boron Tribromide (BBr₃) This protocol is adapted from a general procedure for demethylating aryl methyl ethers.[1]
-
Dissolve the substituted this compound derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of boron tribromide (1.1 to 1.5 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture vigorously, allowing it to slowly warm to room temperature. Continue stirring for 6-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (B129727) until gas evolution ceases.[1]
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Purify the resulting crude phenol by extraction with a suitable organic solvent (e.g., ethyl acetate) from an aqueous solution, followed by column chromatography on silica (B1680970) gel.
Protocol 1B: Demethylation using HBr and a Phase-Transfer Catalyst This method provides a rapid and efficient cleavage of aryl methyl ethers using aqueous HBr and Aliquat-336 as a phase-transfer catalyst (PTC).[2]
-
In a round-bottom flask equipped with a reflux condenser, add the aryl methyl ether (10 mmol), 47% aqueous HBr (4.5 mmol eq.), and Aliquat-336 (10 wt. % of the substrate).[2]
-
Heat the reaction mixture to 105 °C with vigorous stirring. Monitor the reaction progress by TLC.[2]
-
After completion (typically 1-7 hours), cool the mixture to room temperature and quench by adding 25 mL of water.[2]
-
Extract the product with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash twice with water (2 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by silica-gel column chromatography.
| Substrate Example | Time (h) | Yield (%) | Citation |
| 4-Bromoanisole | 1.0 | 96 | [2] |
| 2-Bromoanisole | 2.5 | 92 | [2] |
| 4-Nitroanisole | 2.0 | 95 | [2] |
| Anisole | 3.5 | 90 | [2] |
| Table 1. Representative yields for demethylation using HBr/Aliquat-336.[2] |
Electrophilic Aromatic Substitution Reactions
The following protocols focus on the direct functionalization of the this compound ring (Pathway A).
Protocol 2A: Vapor-Phase Bromination This industrial method provides high yield and selectivity for the para-substituted product, 4-bromo-3-methylanisole (B1266121).[3]
-
Set up a reactor for vapor-phase reactions, including a flask for the substrate, a means to introduce bromine vapor, a heated reaction column, and a condenser. Maintain the system under vacuum (e.g., 50 mm Hg).[3]
-
Introduce this compound into the flask and heat it to establish a vapor in the reaction zone (approx. 90-150 °C). The reaction column is preferably maintained at 90-100 °C.[3]
-
Heat a bromine source to establish bromine as a vapor.
-
Introduce the bromine vapor into the reaction zone to commingle with the this compound vapor. A molar excess of this compound is preferred to reduce dibrominated impurities.[3]
-
The product, 4-bromo-3-methylanisole, is collected after condensation.
-
The resulting 4-bromo-3-methylanisole can then be demethylated using one of the methods described in Section 1.
| Reactant | Product | Yield | Citation |
| This compound | 4-Bromo-3-methylanisole | 96.6% | [3] |
| Table 2. Quantitative data for the vapor-phase bromination of this compound.[3] |
Protocol 2B: Nitration Nitration of anisole derivatives typically yields a mixture of ortho and para isomers. The following is a general procedure that can be adapted for this compound.[4]
-
Prepare a nitrating mixture by carefully adding nitric acid to an excess of sulfuric acid at low temperature (0-5 °C).
-
In a separate flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., sulfuric acid or acetic acid).
-
Cool the this compound solution to 0-5 °C.
-
Slowly add the cold nitrating mixture dropwise to the this compound solution, maintaining the low temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Pour the reaction mixture over crushed ice and extract the products with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Separate the resulting nitro-3-methylanisole isomers (e.g., 4-nitro-3-methylanisole and 2-nitro-3-methylanisole) by column chromatography.
-
Demethylate the desired isomer using a protocol from Section 1 to yield the corresponding nitrophenol.
| Substrate | Conditions | o:p Ratio | Notes | Citation |
| Anisole | 54–82% H₂SO₄, 25°C | Varies from 1.8 to 0.7 | Ratio is dependent on acid concentration. | [4] |
| p-Methylanisole | H₂SO₄/HNO₃ | - | Yields 4-Methyl-2-nitrophenol via ipso-attack. | [4] |
| Table 3. Regioselectivity data for the nitration of anisole derivatives. |
Protocol 2C: Friedel-Crafts Acylation This reaction introduces an acyl group onto the aromatic ring and is a key method for producing hydroxyaryl ketones. The protocol is adapted from a procedure for the acylation of anisole.[5]
-
To a dry, three-necked, round-bottom flask equipped with a dropping funnel and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (AlCl₃) (1.1 eq).
-
Add a dry solvent, such as dichloromethane (DCM), and cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of the acylating agent (e.g., acetyl chloride, 1.0 eq) in DCM.
-
Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15 minutes.[5]
-
After the addition is complete, prepare a solution of this compound (0.75-1.0 eq) in DCM in the same dropping funnel.
-
Add the this compound solution dropwise to the cooled acylation mixture over 30 minutes.[5]
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours or until completion is indicated by TLC.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude acylated this compound product can be purified by column chromatography or recrystallization.
-
Demethylate the purified product using a protocol from Section 1 to yield the target substituted phenol.
Conclusion
This compound serves as an excellent and cost-effective precursor for a diverse range of substituted phenols. By leveraging regioselective electrophilic aromatic substitution reactions followed by a robust demethylation step, researchers can access valuable building blocks for applications in pharmaceuticals, agrochemicals, and materials science. The protocols and data presented herein provide a foundational guide for the strategic synthesis of these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google Patents [patents.google.com]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Notes and Protocols for Enzymatic Reactions Involving 3-Methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enzymatic reactions involving 3-methylanisole, with a focus on its biotransformation into valuable compounds such as vanillin (B372448). The information compiled is based on published research and is intended to guide the design and execution of similar experiments.
I. Introduction
This compound is an aromatic compound that can serve as a precursor for the synthesis of various valuable chemicals, including flavors, fragrances, and pharmaceutical intermediates. Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis routes. A notable application is the multi-step enzymatic cascade for the production of vanillin, a widely used flavoring agent, from this compound. This process typically involves enzymes from the cytochrome P450 monooxygenase (CYP) superfamily and vanillyl alcohol oxidase (VAO).
II. Key Enzymes and Reactions
The primary enzymes involved in the biotransformation of this compound are variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium and vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum. The reaction proceeds through a cascade of hydroxylation and oxidation steps.
Enzymatic Cascade for Vanillin Synthesis
A proposed and studied reaction pathway for the conversion of this compound to vanillin involves a three-step, two-enzyme cascade[1][2]:
-
Step 1: Aromatic Hydroxylation. A variant of CYP102A1, such as A328L, catalyzes the hydroxylation of this compound to form 4-methylguaiacol.
-
Step 2: Benzylic Hydroxylation. Another engineered CYP102A1 variant, for instance, R47L/Y51F/F87V/A328V, hydroxylates the methyl group of 4-methylguaiacol to produce vanillyl alcohol.
-
Step 3: Oxidation to Aldehyde. A variant of vanillyl alcohol oxidase, such as F454Y, oxidizes vanillyl alcohol to the final product, vanillin.
This cascade has been demonstrated both in vitro using cell lysates and in vivo using whole-cell biocatalysis with recombinant E. coli.
III. Quantitative Data Summary
The following tables summarize the quantitative data for the enzymatic conversion of this compound and its intermediates based on available literature.
Table 1: In Vitro Conversion of this compound by CYP102A1 Variants [1]
| CYP102A1 Variant | Substrate | Product(s) | Total Conversion (%) |
| A328L | This compound (2 mM) | 4-Methylguaiacol, 4-Methoxy-2-methylphenol | ~25 |
| F87V/A328L | This compound (2 mM) | 4-Methylguaiacol, 4-Methoxy-2-methylphenol | ~59 |
Table 2: In Vitro One-Pot Cascade for Vanillyl Alcohol Production [1]
| Enzyme Combination | Substrate | Main Product | Product Concentration (µM) |
| CYP102A1 A328L & R47L/Y51F/F87V/A328V | This compound (2 mM) | Vanillyl Alcohol | Not specified |
Table 3: In Vivo Cascade Conversion of this compound to Vanillin [1][3]
| Enzyme Combination | Substrate | Main Products | Max. Vanillin Yield (%) |
| CYP102A1 A328L & VAO F454Y | This compound (4 mM) | Vanillin, 4-Methoxy-2-methylphenol | 1.1 |
Note: Detailed kinetic parameters (Km, Vmax, kcat) for the specific reactions with this compound and its derivatives are not extensively reported in the reviewed literature. The data presented reflects product yields and conversion rates under the specified experimental conditions.
IV. Experimental Protocols
The following are detailed protocols for the expression of the required enzymes and the execution of the enzymatic reactions.
Protocol 1: Expression and Purification of CYP102A1 Variants
This protocol is adapted from methods for expressing and purifying CYP102A1 variants in E. coli.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3), DH5αF'-IQ)
-
Expression vector containing the gene for the desired CYP102A1 variant (e.g., pET-28a(+), pCWori)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Terrific Broth (TB)
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-Aminolevulinic acid (δ-ALA)
-
Tris-HCl, EDTA, Sucrose (TES) buffer (100 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 500 mM sucrose)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Glycerol
2. Procedure:
-
Transform the expression vector into the E. coli host strain and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of Terrific Broth containing the antibiotic, 1.0 mM thiamine, trace elements, 50 µM FeCl₃, 1.0 mM MgCl₂, and 2.5 mM (NH₄)₂SO₄.
-
Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and δ-ALA to a final concentration of 1.5 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 20-28°C) with shaking (140-200 rpm) for 16-50 hours.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
For purification, resuspend the cell pellet in TES buffer and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 90 minutes at 4°C) to pellet cell debris.
-
The supernatant containing the soluble CYP102A1 variant can be purified using affinity chromatography (e.g., Ni-NTA if His-tagged) or other chromatographic techniques.
-
Dialyze the purified enzyme against a storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzymatic Conversion of this compound (Cell Lysate Method)
This protocol describes the use of crude cell lysate for the biotransformation of this compound.
1. Materials:
-
E. coli cells expressing the desired CYP102A1 variant (from Protocol 1, step 7)
-
Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Lysozyme (B549824) (optional)
-
DNase I (optional)
-
This compound (substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (anhydrous)
2. Procedure:
-
Preparation of Cell Lysate:
-
Resuspend the harvested cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice or using a high-pressure homogenizer.
-
Optionally, add lysozyme and DNase I to aid in lysis and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell lysate containing the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a suitable vessel containing the reaction buffer.
-
Add the cell lysate containing the CYP102A1 variant to a final concentration of approximately 1 µM.
-
Add this compound from a stock solution in DMSO to the desired final concentration (e.g., 0.5 mM). Ensure the final DMSO concentration is low (<1% v/v).
-
Initiate the reaction by adding NADPH to a final concentration of 0.2 mM.
-
Incubate the reaction at 30°C with shaking (e.g., 180 rpm) for a specified time (e.g., 2 hours).
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing thoroughly.
-
Separate the organic phase by centrifugation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the product formation using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 3: In Vivo Whole-Cell Biocatalysis for Vanillin Production
This protocol outlines the use of whole E. coli cells co-expressing CYP102A1 and VAO variants for the conversion of this compound to vanillin.
1. Materials:
-
E. coli BL21(DE3) cells
-
Expression vectors for CYP102A1 A328L and VAO F454Y (e.g., pET-28a(+) and pET-22b(+))
-
LB broth and agar
-
Appropriate antibiotics for plasmid selection
-
IPTG
-
Biotransformation medium (e.g., M9 minimal medium or similar)
-
This compound
-
DMSO
-
Glycerol/glucose feed solution (e.g., 1% (w/v) glycerol, 0.4% (w/v) D-glucose)
2. Procedure:
-
Co-transform E. coli BL21(DE3) with the expression vectors for CYP102A1 A328L and VAO F454Y. Select for colonies on LB agar with the appropriate antibiotics.
-
Grow an overnight culture of the co-transformed cells in LB broth with antibiotics.
-
Inoculate a larger volume of fresh LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1 mM) and incubate at a lower temperature (e.g., 20°C) with shaking (e.g., 140 rpm) overnight.
-
Harvest the cells by centrifugation and wash them with the biotransformation medium.
-
Resuspend the cells in the biotransformation medium to a final cell wet weight of approximately 50 g/L.
-
Start the biotransformation by adding this compound from a stock solution in DMSO to a final concentration of 4 mM.
-
Incubate the culture at 30°C with shaking (180 rpm) for up to 24 hours.
-
After 12 hours, feed the culture with the glycerol/glucose solution.
-
Collect samples at various time points for analysis.
-
Extract the products from the culture medium using an organic solvent (e.g., ethyl acetate) and analyze by GC-FID or GC-MS.
V. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Simple Recombinant E. coli Cell Lysate-Based Biocatalyst for ATP-Dependent Multi-step Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of diverse natural variants of CYP102A1 found within a species of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic conditioning of E. Coli Cell Lysate for Enhanced In vitro Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylanisole: A Key Intermediate in the Synthesis of Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylanisole, also known as m-cresyl methyl ether, is a versatile aromatic compound that serves as a crucial building block in the synthesis of various organic molecules. In the agrochemical industry, it is a key precursor for the production of certain pesticides, most notably the organophosphate insecticide Fenitrothion. This document provides a detailed overview of the synthetic pathway from this compound to Fenitrothion, including experimental protocols and quantitative data for each step. The information presented here is intended to guide researchers in the laboratory-scale synthesis of this important agrochemical.
Synthetic Pathway Overview
The overall synthesis of Fenitrothion from this compound involves a three-step process. The first step is the demethylation of this compound to yield m-cresol (B1676322). Subsequently, m-cresol undergoes regioselective nitration to produce the key intermediate, 3-methyl-4-nitrophenol (B363926). Finally, 3-methyl-4-nitrophenol is coupled with dimethyl phosphorochloridothioate to yield the active ingredient, Fenitrothion.
Caption: Synthetic pathway from this compound to Fenitrothion.
Experimental Protocols
Step 1: Demethylation of this compound to m-Cresol
This protocol is based on a general method for the cleavage of aryl methyl ethers using hydrobromic acid and a phase-transfer catalyst.[1]
Reaction:
Materials:
-
This compound
-
Aqueous Hydrobromic Acid (47%)
-
Aliquat-336 (phase-transfer catalyst)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (10 mmol) in a suitable reaction vessel, add aqueous hydrobromic acid (47%, 4.5 mmol equivalents per equivalent of substrate).
-
Add Aliquat-336 (10 wt.% of the substrate) to the mixture.
-
Heat the reaction mixture to 105°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water (25 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash twice with water (20 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography using an ethyl acetate/hexane solvent system to yield pure m-cresol.
Step 2: Synthesis of 3-Methyl-4-nitrophenol from m-Cresol
This protocol follows a two-step nitrosation and oxidation method, which is a common industrial route.[2][3][4]
Reaction:
-
Nitrosation: C₇H₈O (m-Cresol) + NaNO₂ + H₂SO₄ → C₇H₇NO₂ (3-Methyl-4-nitrosophenol)
-
Oxidation: C₇H₇NO₂ (3-Methyl-4-nitrosophenol) + HNO₃ → C₇H₇NO₃ (3-Methyl-4-nitrophenol)
Materials:
-
m-Cresol
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃)
-
Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
Nitrosation:
-
In a reaction vessel, prepare a cold aqueous solution of sulfuric acid.
-
Simultaneously and separately, introduce streams of m-cresol and an aqueous solution of sodium nitrite into the acid solution while maintaining the temperature below 5°C with vigorous stirring.
-
After the addition is complete, continue stirring for 1 hour at approximately 0°C.
-
-
Oxidation:
-
Allow the temperature of the reaction mixture to rise to about 30°C and stir for an additional 2 hours.
-
To the resulting suspension of 3-methyl-4-nitrosophenol, slowly add nitric acid. The reaction temperature should be maintained between 35-38°C.
-
After the addition of nitric acid, maintain the temperature at 44-46°C for 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 25°C and separate the crude 3-methyl-4-nitrophenol by filtration.
-
Wash the crude product with water until the pH is 3-4.
-
For further purification, dissolve the crude product in toluene at an elevated temperature, treat with a sodium carbonate solution to remove acidic impurities, and then crystallize the product by cooling.
-
Filter the purified 3-methyl-4-nitrophenol and dry.
-
Step 3: Synthesis of Fenitrothion from 3-Methyl-4-nitrophenol
This protocol describes the esterification of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate.[5][6]
Reaction:
Materials:
-
3-Methyl-4-nitrophenol
-
Dimethyl phosphorochloridothioate
-
Pyridine (B92270) or Triethylamine (base)
-
Toluene or Xylene (solvent)
-
Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
Dissolve 3-methyl-4-nitrophenol in an anhydrous organic solvent such as toluene or xylene in a reaction vessel equipped with a stirrer and a condenser.
-
Add a base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Slowly add dimethyl phosphorochloridothioate to the reaction mixture under controlled temperature conditions.
-
Heat the reaction mixture at 90°C for 3 hours.
-
After the reaction is complete, cool the mixture and filter to remove any precipitated salts.
-
Wash the organic layer successively with a dilute sodium hydroxide solution and water.
-
Recover the solvent by distillation under reduced pressure to obtain crude Fenitrothion oil.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the Fenitrothion synthesis.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Step 1: Demethylation | This compound | m-Cresol | 80-90% |
| Step 2: Nitration | m-Cresol | 3-Methyl-4-nitrophenol | >95% |
| Step 3: Esterification | 3-Methyl-4-nitrophenol | Fenitrothion | >95% |
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of Fenitrothion.
Conclusion
This compound is a readily available and cost-effective starting material for the synthesis of the insecticide Fenitrothion. The described three-step synthesis provides a clear and reproducible pathway for laboratory-scale production. The protocols outlined, along with the quantitative data, offer a valuable resource for researchers in the field of agrochemical synthesis. Careful handling of the reagents, particularly the corrosive acids and the toxic organophosphate compounds, is essential for a safe and successful synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Page loading... [guidechem.com]
- 3. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]
- 4. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 5. Fenitrothion (Ref: OMS 43) [sitem.herts.ac.uk]
- 6. Fenitrothion | C9H12NO5PS | CID 31200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylanisole as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methylanisole as a high-boiling point solvent in various chemical applications. Detailed protocols and comparative data are included to facilitate its use in research and development.
Introduction
This compound, also known as m-cresol (B1676322) methyl ether, is a colorless liquid with a high boiling point of 175-176°C.[1][2] Its chemical structure features a methyl and a methoxy (B1213986) group on a benzene (B151609) ring. While widely recognized as a key intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and agrochemicals, its application as a high-boiling point solvent is a valuable but less-documented aspect of its utility.[3][4] Its thermal stability and specific solvency characteristics make it a suitable medium for high-temperature reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point, moderate density, and insolubility in water are notable characteristics for its use as a reaction solvent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O | [4] |
| Molecular Weight | 122.16 g/mol | [2] |
| Boiling Point | 175-176 °C | [1][2] |
| Melting Point | -47 °C | [4] |
| Density | 0.969 g/mL at 25 °C | [1][2] |
| Flash Point | 54 °C (130 °F) | [4] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol | [1] |
| Refractive Index (n20/D) | 1.513 | [2] |
Applications as a High-Boiling Point Solvent
This compound's high boiling point makes it an excellent candidate for reactions requiring elevated temperatures to proceed at a reasonable rate. Such reactions often include palladium-catalyzed cross-coupling reactions and condensation polymerizations.
Palladium-Catalyzed Cross-Coupling Reactions
High-boiling point solvents are often essential for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type reactions, to facilitate catalyst turnover and drive reactions to completion.[5][6] While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, its properties suggest it as a viable alternative to other high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5]
Logical Workflow for Solvent Selection in Cross-Coupling Reactions:
Caption: Solvent selection workflow for high-temperature cross-coupling reactions.
Synthesis of High-Performance Polymers
The synthesis of high-performance polymers, such as polyimides, often requires high temperatures to achieve high molecular weights and facilitate the imidization process.[1] Solvents like m-cresol are commonly used in these polymerizations.[1] Given its structural similarity and high boiling point, this compound can be considered as a potential alternative solvent or co-solvent in the synthesis of such polymers. The synthesis typically involves the solution polymerization of a dianhydride and a diamine at elevated temperatures.[1]
General Experimental Workflow for Polyimide Synthesis:
Caption: General workflow for the synthesis of polyimides using a high-boiling point solvent.
Experimental Protocols
The following are generalized protocols for reactions where this compound could be employed as a high-boiling point solvent. Researchers should optimize these protocols for their specific substrates and catalytic systems.
General Protocol for a High-Temperature Palladium-Catalyzed Cross-Coupling Reaction (Hypothetical)
Objective: To perform a Suzuki-Miyaura cross-coupling reaction at elevated temperatures using this compound as the solvent.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 150-170 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for High-Temperature Solution Polymerization of a Polyimide (Adapted)
Objective: To synthesize a polyimide via a one-step high-temperature solution polymerization using this compound as the solvent.
Materials:
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride, 10 mmol)
-
Aromatic diamine (e.g., 4,4'-Oxydianiline, 10 mmol)
-
This compound (as required to achieve desired monomer concentration)
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic diamine and this compound.
-
Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add the aromatic dianhydride to the solution.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for several hours to facilitate both polymerization and imidization. Water formed during the reaction can be removed by azeotropic distillation if a suitable setup is used.
-
Monitor the viscosity of the solution to gauge the progress of the polymerization.
-
After the desired viscosity is reached, cool the polymer solution to room temperature.
-
Precipitate the polyimide by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it thoroughly with the non-solvent.
-
Dry the polyimide product in a vacuum oven.
Safety and Handling
This compound is a flammable liquid and should be handled with care.[1] It is incompatible with strong oxidizing agents.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound presents a viable option as a high-boiling point solvent for organic synthesis, particularly for reactions that require elevated temperatures. Its physical properties and thermal stability make it a suitable alternative to other commonly used high-boiling solvents. The provided protocols offer a starting point for the exploration of this compound in various high-temperature applications. Further research is encouraged to expand the documented use of this compound as a solvent and to quantify its performance in comparison to other solvents in a wider range of chemical transformations.
References
Application Notes and Protocols: Photochemical Reactions of 3-Methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylanisole, a substituted aromatic ether, is a versatile building block in organic synthesis, finding applications in the preparation of dyes, pharmaceuticals, and fragrances. While generally considered to possess low direct photochemical reactivity, its behavior under specific photochemical conditions, such as in the presence of strong oxidizing species or as a participant in photoredox catalysis, is of significant interest. These application notes provide an overview of the known photochemical behavior of this compound and detailed protocols for related photochemical reactions, drawing upon data from analogous methoxyarene compounds where direct data for this compound is unavailable.
I. Direct Photochemical Reactivity of this compound
Theoretical studies, utilizing CASPT2//CASSCF and B3LYP methodologies, have indicated that this compound is relatively inactive towards photoisomerization when irradiated at 254 nm. This inactivity is attributed to the high energy barrier to access the S1/S0 conical intersection and the instability of the prefulvene biradical intermediates that would be involved in such transformations. Consequently, experimental data on the direct photochemical reactions of this compound, including quantum yields and product distributions, are scarce in the scientific literature.
II. Photooxidation of this compound by Hydroxyl Radicals
In atmospheric and environmental chemistry, as well as in advanced oxidation processes, the reaction of aromatic compounds with hydroxyl radicals (•OH) generated photochemically is a key degradation pathway. While specific quantitative data for this compound is limited, the well-studied photooxidation of anisole (B1667542) provides a model for the expected reaction pathways and products. The reaction is initiated by the photolysis of a hydroxyl radical precursor, such as hydrogen peroxide, followed by the attack of the highly reactive •OH on the aromatic ring.
Table 1: Potential Products from the Photooxidation of this compound
| Product Category | Potential Products | Notes |
| Hydroxylated Derivatives | 2-Methoxy-6-methylphenol, 4-Methoxy-2-methylphenol, 3-Methoxy-x-methylphenol | Formed by the addition of a hydroxyl radical to the aromatic ring followed by rearomatization. The positions are directed by the activating methoxy (B1213986) and methyl groups. |
| Ring-Opened Products | Various dicarbonyls, smaller organic acids, and aldehydes | Resulting from the cleavage of the benzene (B151609) ring following hydroxyl radical attack. These are typically highly oxygenated small molecules. |
| Demethylation/Demethoxylation Products | 3-Methylphenol (m-cresol), Anisole | Minor products that may arise from the cleavage of the methyl or methoxy groups. |
Note: The product distribution and yields are highly dependent on the specific reaction conditions, including the concentration of reactants, the presence of oxygen, and the irradiation wavelength and intensity. No quantitative yields for this compound are currently available in the literature.
Experimental Protocol: Photooxidation of this compound
Objective: To induce the oxidation of this compound via photochemically generated hydroxyl radicals.
Materials:
-
This compound (99%)
-
Hydrogen peroxide (30% solution)
-
Acetonitrile (B52724) (spectroscopic grade) or ultrapure water
-
Quartz photoreactor
-
High-pressure mercury lamp or a UV lamp with significant output around 254 nm
-
Magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
High-performance liquid chromatograph (HPLC) for analysis of non-volatile products
Procedure:
-
Prepare a solution of this compound (e.g., 10 mM) in acetonitrile or water in the quartz photoreactor.
-
Add a stoichiometric excess of hydrogen peroxide (e.g., 100 mM).
-
Seal the reactor and place it in the photoreactor setup.
-
Ensure the solution is constantly stirred.
-
Turn on the UV lamp to initiate the photolysis of hydrogen peroxide and the subsequent oxidation of this compound.
-
Irradiate the solution for a defined period (e.g., 1, 2, 4, 8 hours). Samples can be taken at different time points to monitor the reaction progress.
-
After irradiation, quench the reaction by removing the light source.
-
Analyze the reaction mixture by GC-MS to identify and quantify volatile products.
-
Analyze the reaction mixture by HPLC to identify and quantify non-volatile, ring-opened products.
Safety Precautions:
-
UV radiation is harmful. Use appropriate shielding.
-
Hydrogen peroxide is a strong oxidizer. Handle with care and wear appropriate personal protective equipment (PPE).
-
Perform the reaction in a well-ventilated fume hood.
Workflow for a Photooxidation Experiment
Caption: Workflow for the photooxidation of this compound.
III. This compound in Photoredox Catalysis
Methoxyarenes, due to their electron-rich nature, can act as effective organic photoredox catalysts.[1] Upon photoexcitation, they can engage in single-electron transfer (SET) with a suitable substrate, initiating a chemical transformation.[1] While specific studies on this compound as a photoredox catalyst are not abundant, its structural similarity to anisole suggests it could be employed in similar catalytic cycles.
Signaling Pathway: Methoxyarene-Catalyzed Photoredox Reaction
The following diagram illustrates a general mechanism for a photoredox reaction catalyzed by a methoxyarene, such as this compound.
Caption: Photoredox cycle of a methoxyarene catalyst.
Experimental Protocol: Methoxyarene-Catalyzed Photoredox Etherification
This protocol is adapted from a general procedure for photoredox etherification catalyzed by methoxyarenes.[1]
Objective: To utilize a methoxyarene, such as this compound, as a photoredox catalyst for an etherification reaction.
Materials:
-
Ester substrate (e.g., an α-acyloxy ester) (1.0 equiv.)
-
Alcohol (3.0 equiv.)
-
This compound (as the photoredox catalyst, 1 mol%)
-
Lithium tetrafluoroborate (B81430) (LiBF₄) (10 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Flame-dried glass vial with a stir bar
-
Blue LED light source
-
Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
To a flame-dried glass vial equipped with a stir bar, add the ester substrate (0.2 mmol), the alcohol (0.6 mmol), LiBF₄ (0.02 mmol), and this compound (0.002 mmol).
-
Dissolve the mixture in anhydrous acetonitrile to a final substrate concentration of 0.1 M.
-
Seal the vial and stir the mixture under irradiation with a blue LED light source at room temperature. Use a fan to maintain a constant temperature.
-
After 24 hours, remove the light source and quench the reaction.
-
Remove the solvent in vacuo.
-
Determine the yield of the ether product by ¹H NMR spectroscopy using an internal standard (e.g., 1,1,2,2-tetrachloroethane).
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere if necessary.
-
Avoid direct exposure to the high-intensity light source.
Conclusion
While this compound exhibits low reactivity in direct photochemical reactions, its involvement in photooxidation processes initiated by hydroxyl radicals and its potential application as a photoredox catalyst present valuable avenues for its use in synthetic and environmental chemistry. The protocols and data provided herein, based on established principles and analogous compounds, offer a foundation for researchers to explore the photochemical applications of this compound and its derivatives. Further experimental studies are warranted to quantify the product yields and reaction kinetics for the specific photochemical reactions of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methylanisole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-methylanisole. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to help optimize reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of m-cresol (B1676322) (3-methylphenol) to form a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with a methylating agent.[1][2][3]
Q2: Which reagents are optimal for the Williamson ether synthesis of this compound?
-
Starting Material: m-Cresol is the phenolic precursor.
-
Base: A base is required to deprotonate the hydroxyl group of m-cresol. Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are commonly used.[4] For complete deprotonation, a stronger base like sodium hydride (NaH) can be employed.[2]
-
Methylating Agent: Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a highly effective and common methylating agent for this synthesis.[3][5] Alternatively, methyl halides such as methyl iodide (CH₃I) can be used.[2]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can accelerate the rate of SN2 reactions.[4][6]
Q3: What are the primary side reactions to be aware of during this synthesis?
The main competing side reaction is C-alkylation.[1][7] The phenoxide ion is an ambident nucleophile, meaning the methylating agent can attack the negatively charged oxygen (O-alkylation, desired product) or the electron-rich aromatic ring (C-alkylation, undesired byproduct).[1] The choice of solvent can influence the ratio of O- to C-alkylation.[4]
Q4: Why is it not recommended to use secondary or tertiary alkyl halides in Williamson ether synthesis?
The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] Secondary and tertiary alkyl halides are prone to undergoing E2 elimination in the presence of a strong base/nucleophile like a phenoxide, which results in the formation of an alkene instead of the desired ether.[2][4] Therefore, for a successful synthesis, a methyl or primary alkyl halide is strongly recommended.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: The reaction yield is significantly lower than expected.
-
Possible Cause 1: Incomplete deprotonation of m-cresol.
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: The reaction may require more energy or time to reach completion. Consider increasing the reaction temperature to between 50-100°C or extending the reaction time (typical durations are 1-8 hours).[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Possible Cause 3: Inappropriate solvent choice.
-
Solution: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity. Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the reaction rate.[4]
-
Problem 2: The final product is contaminated with unreacted m-cresol.
-
Possible Cause: Insufficient methylating agent or incomplete reaction.
-
Solution: Ensure that at least a stoichiometric equivalent of the methylating agent is used. During workup, wash the organic layer with a dilute aqueous solution of sodium hydroxide or sodium carbonate.[3] This will deprotonate the unreacted acidic m-cresol, converting it to its salt, which can then be extracted into the aqueous layer, separating it from the desired this compound product.
-
Problem 3: The presence of unknown byproducts is detected (e.g., by GC-MS or NMR).
-
Possible Cause: C-alkylation has occurred.
-
Solution: The formation of methylated cresol (B1669610) isomers (e.g., 2,3-dimethylphenol) indicates C-alkylation. This side reaction is competitive with the desired O-alkylation.[1] The reaction conditions, particularly the solvent, can influence the outcome. Polar aprotic solvents generally favor O-alkylation.[4] Careful purification by fractional distillation or column chromatography is necessary to isolate the this compound.[3][4]
-
Data Presentation
Table 1: Comparison of Common Bases for Phenol Deprotonation
| Base | Formula | Relative Strength | Key Considerations |
|---|---|---|---|
| Potassium Carbonate | K₂CO₃ | Moderate | Sufficient for many phenols; may require heating. |
| Sodium Hydroxide | NaOH | Strong | Effective for complete deprotonation at room temp.[4] |
| Potassium Hydroxide | KOH | Strong | Similar in strength and efficacy to NaOH. |
| Sodium Hydride | NaH | Very Strong | Irreversibly deprotonates the alcohol; requires an anhydrous solvent.[2] |
Table 2: General Influence of Solvent Type on Alkylation
| Solvent Type | Examples | Effect on Williamson Synthesis |
|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favored. Accelerates SN2 reaction rate, promoting desired O-alkylation.[4] |
| Polar Protic | Water, Ethanol | Disfavored. Solvates the nucleophile, reducing its reactivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established literature procedures for the methylation of cresols.[3]
Materials:
-
m-Cresol (1.0 mole)
-
Dimethyl sulfate (1.0 mole)[5]
-
Sodium hydroxide (NaOH) solution, 10% aqueous (1.25 mole)
-
Diethyl ether
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Sodium carbonate solution, dilute aqueous
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Calcium chloride (anhydrous) or Sodium Sulfate (anhydrous)
-
Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, internal thermometer, and a dropping funnel, add 1.0 mole of m-cresol.
-
Deprotonation: With stirring, rapidly add 1.25 moles of 10% aqueous sodium hydroxide solution.
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Methylation: Begin vigorous stirring and add 1.0 mole of dimethyl sulfate via the dropping funnel. Maintain the internal temperature below 40°C throughout the addition, using a water bath for cooling if necessary.
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Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.
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Workup:
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Cool the reaction mixture to room temperature. The mixture will separate into two layers.
-
Separate the organic layer. Extract the aqueous layer several times with diethyl ether.
-
Combine all organic phases (the initial organic layer and the ether extracts).
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Wash the combined organic phase first with dilute sodium carbonate solution (to remove unreacted cresol), and then with water.
-
-
Purification:
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Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation. The expected yield is approximately 80%.[3]
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Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield diagnosis.
Caption: Competing O- vs. C-alkylation pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 3-Methylanisole by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 3-Methylanisole via fractional distillation.
Data Presentation: Physical Properties
Successful fractional distillation relies on the differences in the boiling points of the components in the mixture. Below is a table summarizing the physical properties of this compound and its potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₁₀O | 122.16 | 175-176 | 0.969 | 1.512-1.514 |
| 2-Methylanisole | C₈H₁₀O | 122.16 | 170-172 | 0.985 | 1.516 |
| 4-Methylanisole | C₈H₁₀O | 122.16 | 174 | 0.969 | 1.511 |
| 3-Cresol | C₇H₈O | 108.14 | 202 | 1.034 | 1.544 |
| Dimethyl Sulfate | C₂H₆O₄S | 126.13 | 188 | 1.333 | 1.386 |
Experimental Protocols: Fractional Distillation of this compound
This protocol outlines the fractional distillation of this compound. Since this compound has a relatively high boiling point, vacuum distillation is recommended to prevent potential decomposition at atmospheric pressure.
Materials and Equipment:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer adapter
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Condenser
-
Receiving flask (a "cow" type receiver is useful for collecting multiple fractions without breaking the vacuum)
-
Heating mantle with a stirrer
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Vacuum pump and tubing
-
Manometer
-
Cold trap
-
Stir bar
-
Grease for ground glass joints
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
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The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly evacuate the system using the vacuum pump. A pressure of 10-20 mmHg is a good starting point.
-
Once the desired pressure is stable, begin heating the distillation flask with the heating mantle.
-
Observe the mixture for boiling and the subsequent condensation of vapor on the packing of the fractionating column.
-
Adjust the heating rate to allow a slow and steady rise of the vapor through the column. The distillation rate should be approximately 1-2 drops per second.
-
Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[1][2]
-
-
Fraction Collection:
-
Collect any low-boiling impurities as the first fraction. The temperature should remain relatively constant during the collection of each fraction.
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As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound. The boiling point will depend on the pressure in the system.
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Continue collecting the main fraction as long as the temperature remains stable.
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If the temperature rises again, it may indicate the presence of higher-boiling impurities. Collect this as a separate fraction.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
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Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fractional distillation of this compound.
Q1: The distillation is running very slowly, or no distillate is being collected.
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A1: Possible Causes & Solutions:
-
Inadequate Heating: The heating mantle may not be providing enough heat to overcome heat loss to the surroundings. Increase the temperature of the heating mantle gradually. Insulating the distillation flask and fractionating column with glass wool or aluminum foil can significantly improve efficiency.[1][2]
-
Vacuum Leaks: Check all joints and connections for leaks. Re-grease joints if necessary. A hissing sound is a common indicator of a leak.
-
Flooding of the Column: If the heating rate is too high, the column can flood with condensate, preventing vapor from reaching the condenser. Reduce the heating rate to allow the column to clear.[1][2]
-
Q2: The separation of isomers is poor.
-
A2: Possible Causes & Solutions:
-
Inefficient Column: The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material.
-
Distillation Rate is Too Fast: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation. Aim for a rate of 1-2 drops per second.
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Fluctuating Heat Source: Ensure the heating mantle provides consistent heat. Use a voltage regulator if necessary.
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Q3: The product is discolored (yellow or brown).
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A3: Possible Causes & Solutions:
-
Decomposition: this compound, like other aromatic ethers, can be sensitive to heat and air.[3] Distilling at a lower temperature under a higher vacuum can mitigate this.
-
Oxidation: Traces of air in the apparatus can lead to oxidation at high temperatures. Purging the system with an inert gas like nitrogen or argon before applying the vacuum can help prevent this. The use of antioxidants has also been reported to prevent discoloration in aromatic compounds.[4]
-
Q4: The vacuum pump is making strange noises or not pulling a strong vacuum.
-
A4: Possible Causes & Solutions:
-
Contaminated Pump Oil: The oil in the vacuum pump may be contaminated with volatile solvents from the distillation. Change the pump oil regularly.
-
Leaks in the System: As mentioned before, leaks in the glassware will prevent the pump from reaching its lowest possible pressure.
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Cold Trap is Full or Not Cold Enough: Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) and is not full of condensed solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for fractional distillation.
References
Technical Support Center: Purification of 3-Methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 3-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in this compound?
A1: The most common isomeric impurities in this compound are 2-methylanisole (B146520) and 4-methylanisole (B47524). These isomers have the same chemical formula (C₈H₁₀O) but differ in the substitution pattern on the benzene (B151609) ring.[1]
Q2: How are these isomeric impurities introduced?
A2: These impurities typically originate from the starting materials used in the synthesis of this compound. A common synthesis route is the methylation of m-cresol (B1676322).[2][3] If the m-cresol starting material contains isomeric impurities of o-cresol (B1677501) and p-cresol, these will be methylated to form 2-methylanisole and 4-methylanisole, respectively, alongside the desired this compound product.
Q3: Why is it challenging to remove these isomeric impurities?
A3: The isomeric impurities of this compound have very similar physical and chemical properties, including close boiling points and polarity, which makes their separation by common purification techniques like standard distillation challenging.[1]
Q4: What methods can be used to remove 2- and 4-methylanisole from this compound?
A4: Several methods can be employed, with varying degrees of success depending on the required purity and scale of the experiment. The most common techniques include:
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Fractional Distillation: This method separates liquids based on differences in their boiling points.[4][5][6][7] Due to the small boiling point differences between methylanisole isomers, a highly efficient fractional distillation column is required.
-
Preparative Gas Chromatography (GC): This is a highly effective method for separating volatile compounds with close boiling points and can provide high purity products.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can offer excellent separation of isomers.[8][9][10] Phenyl-based columns, for instance, can provide enhanced selectivity for aromatic isomers through π-π interactions.[11]
-
Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase.[12][13][14][15]
Troubleshooting Guide
Q: I performed a GC analysis of my this compound product and see three closely eluting peaks. What are they?
A: It is highly probable that the three peaks correspond to this compound and its isomers, 2-methylanisole and 4-methylanisole. The presence of these isomers is a common issue if the starting m-cresol was not pure. To confirm their identity, you can run commercially available standards of each isomer under the same GC conditions.
Q: I tried to separate the isomers using fractional distillation, but the purity of my this compound did not improve significantly. What went wrong?
A: The boiling points of the methylanisole isomers are very close, making separation by fractional distillation difficult.[1] Consider the following troubleshooting steps:
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Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux column, packed column, or spinning band distillation apparatus). A simple distillation setup is inadequate for this separation.
-
Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A rate of approximately 1 drop per second is often recommended.[5]
-
Reflux Ratio: Maintain a high reflux ratio to allow for multiple vaporization-condensation cycles, which enhances separation.
-
Insulation: Properly insulate the distillation column to maintain the temperature gradient.
Q: My preparative HPLC separation is not giving baseline resolution of the isomers. What can I do?
A: Achieving baseline resolution for isomers can be challenging. Here are some suggestions:
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Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a column that offers different separation mechanisms, such as a phenyl-hexyl column, which can enhance the separation of aromatic compounds through π-π interactions.[9][11]
-
Mobile Phase Optimization: Systematically vary the composition of your mobile phase. A small change in the percentage of the organic solvent can significantly impact resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Temperature: Optimizing the column temperature can also affect selectivity and resolution.
Data Presentation
Table 1: Physical Properties of Methylanisole Isomers
| Compound | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Methylanisole | 578-58-5 | 170-172[16][17] | 0.985 | 1.516-1.518[16] |
| This compound | 100-84-5 | 175-176[2][18] | 0.969[18] | 1.513[18] |
| 4-Methylanisole | 104-93-8 | 175.5[1][19] | 0.969[1][19] | 1.5124 (at 19°C)[19] |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol outlines a general procedure for the separation of methylanisole isomers. A highly efficient distillation column is essential.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., packed with Raschig rings or a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed.
-
Add a few boiling chips to the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the impure this compound mixture.
-
Gently heat the flask using a heating mantle.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the column.
-
Maintain a slow and steady distillation rate by carefully controlling the heating.
-
Collect fractions in separate receiving flasks based on the temperature readings. The first fraction will be enriched in the lower boiling point isomer (2-methylanisole). The temperature should then rise and plateau for the collection of 3- and 4-methylanisole.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their composition and assess the efficiency of the separation.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol provides a starting point for developing a preparative HPLC method for isomer separation.
-
Instrumentation and Materials:
-
Preparative HPLC system with a suitable pump, injector, and fraction collector.
-
UV detector set to an appropriate wavelength for methylanisole (e.g., 270 nm).
-
Preparative HPLC column (e.g., Phenyl-Hexyl, 10 µm particle size, 250 x 21.2 mm).
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water).
-
-
Method Development (Analytical Scale):
-
Initially, develop the separation method on an analytical scale HPLC with a similar stationary phase to optimize the mobile phase composition and other parameters.
-
Aim for a mobile phase composition that provides good resolution between the three isomers. An isocratic method with a mixture of acetonitrile and water is a good starting point.
-
-
Preparative Separation:
-
Equilibrate the preparative column with the optimized mobile phase.
-
Dissolve the impure this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Run the separation using the optimized isocratic mobile phase.
-
Collect fractions as the separated isomers elute from the column. The fraction collector can be programmed based on time or UV signal.
-
-
Post-Purification:
-
Combine the fractions containing the pure this compound.
-
Remove the mobile phase solvents by rotary evaporation to obtain the purified product.
-
Confirm the purity of the final product using analytical GC or HPLC.
-
Visualizations
References
- 1. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Production of the gasoline additive this compound via fermentation of cellulosic sugars.: [escholarship.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. microbenotes.com [microbenotes.com]
- 13. chromtech.com [chromtech.com]
- 14. byjus.com [byjus.com]
- 15. chromtech.com [chromtech.com]
- 16. 2-Methylanisole, 99% | Fisher Scientific [fishersci.ca]
- 17. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 100-84-5 [chemicalbook.com]
- 19. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of 3-Methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-methylanisole (also known as 3-methoxytoluene).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of this compound?
The major products result from the electrophilic substitution of a nitro group (NO₂) onto the aromatic ring. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both ortho- and para-directing. In this compound, these directing effects reinforce each other, leading primarily to nitration at the positions ortho and para to the strongly activating methoxy group.
The expected major products are:
-
4-Methyl-2-nitroanisole
-
2-Methyl-4-nitroanisole
-
4-Methyl-6-nitroanisole (which is the same as 2-methyl-6-nitroanisole)
Q2: What are the potential side products in the nitration of this compound?
Several side products can be formed depending on the reaction conditions. These can include:
-
Isomeric Nitro-3-methylanisoles: Small amounts of other positional isomers may be formed.
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), dinitration can occur.
-
Oxidation Products: Nitric acid is a strong oxidizing agent, which can lead to the formation of tars and other colored impurities.
-
ipso-Substitution Products: Attack of the nitronium ion at the carbon atom bearing the methyl group (ipso-attack) can lead to the formation of transient cyclohexadienyl intermediates. These can subsequently react to form nitrophenols.[1][2]
-
Nitrophenols: Formation of 3-methyl-nitrophenols can occur through the demethylation of the methoxy group under harsh acidic conditions or via the rearrangement of ipso-substitution intermediates. The direct nitration of the related compound, m-cresol, is known to produce isomeric nitro-m-cresols as well as oxidation products and tars.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired nitro-3-methylanisole isomers | - Incomplete reaction. - Side reactions consuming starting material. - Loss of product during workup and purification. | - Increase reaction time or temperature cautiously. - Optimize the stoichiometry of the nitrating agent. - Ensure efficient cooling during the addition of the nitrating mixture to minimize side reactions. - Use a milder nitrating agent if possible. - Optimize the extraction and purification steps. |
| Formation of significant amounts of dinitrated products | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Maintain a low reaction temperature (e.g., 0-5 °C). - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction progress by TLC or GC to avoid over-reaction. |
| Presence of dark-colored impurities or tars | - Oxidation of the starting material or products by nitric acid. - Reaction temperature is too high. | - Lower the reaction temperature. - Add the nitrating agent slowly and with efficient stirring to dissipate heat. - Consider using a milder nitrating agent. |
| Formation of nitrophenols | - ipso-Nitration at the methyl-substituted position followed by rearrangement. - Demethylation of the methoxy group under strongly acidic conditions. | - Use less harsh acidic conditions if the reaction allows. - Lower the reaction temperature to disfavor rearrangement pathways. |
| Difficult separation of isomeric products | - Similar polarities and boiling points of the nitro-isomers. | - Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) for analytical separation. - For preparative separation, consider fractional distillation under reduced pressure or column chromatography with a carefully selected eluent system. |
Quantitative Data
Due to the limited availability of specific quantitative data for the nitration of this compound in the literature, the following table is provided as a template for researchers to record their own experimental results. The expected major products are listed, and space is provided for observed side products.
| Product | Position of Nitro Group | Observed Yield (%) | Analytical Method | Notes |
| 4-Methyl-2-nitroanisole | 2 | GC, HPLC, NMR | ||
| 2-Methyl-4-nitroanisole | 4 | GC, HPLC, NMR | ||
| 4-Methyl-6-nitroanisole | 6 | GC, HPLC, NMR | ||
| Side Product 1 | GC-MS, NMR | e.g., Dinitro-isomer | ||
| Side Product 2 | GC-MS, NMR | e.g., Nitrophenol |
Experimental Protocols
General Protocol for the Mononitration of this compound
This protocol is a general guideline and should be optimized based on laboratory conditions and desired outcomes.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2.0 g of this compound to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the this compound/sulfuric acid solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be analyzed and purified by column chromatography or distillation.
Visualizations
Logical Flow of Nitration Experiment
Caption: Experimental workflow for the nitration of this compound.
Formation of Major Products and Side Products
Caption: Potential reaction pathways in the nitration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: 3-Methylanisole Stability Under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the cleavage of the ether linkage in 3-methylanisole during reactions conducted under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the ether in this compound susceptible to cleavage under acidic conditions?
A1: The ether oxygen in this compound can be protonated by a strong acid, forming a good leaving group (an alcohol).[1][2] The C-O bond can then be cleaved by a nucleophile. In the case of aryl alkyl ethers like this compound, this cleavage typically occurs via an SN2 or SN1 mechanism at the methyl group, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[1][3][4] This results in the formation of 3-methylphenol and a methyl halide.
Q2: Which acids are most likely to cause cleavage of this compound?
A2: Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are highly effective at cleaving ethers.[2][5] The corresponding halide anions (Br- and I-) are good nucleophiles that facilitate the cleavage after the ether oxygen is protonated. Strong non-nucleophilic acids can also promote cleavage if a nucleophile is present in the reaction mixture.
Q3: Are there acidic conditions that are less likely to cause ether cleavage?
A3: Yes, the extent of cleavage is dependent on several factors including acid strength, nucleophilicity of the counter-ion, temperature, and reaction time. Using acids with poorly nucleophilic conjugate bases, such as trifluoroacetic acid (CF3CO2H) or sulfuric acid (H2SO4) in the absence of strong nucleophiles, can minimize cleavage.[1] Additionally, conducting reactions at lower temperatures and for shorter durations can significantly reduce the extent of ether cleavage.
Q4: Can I use a protecting group to prevent the ether cleavage?
A4: Protecting the aromatic ring or other functional groups in the molecule is a more common strategy than protecting the methyl ether itself, as the ether is often used as a protecting group for phenols. If a reaction requires strongly acidic conditions that would cleave the methyl ether, an alternative synthetic route or a different protecting group for the phenol, that is stable to the specific acidic conditions, should be considered. Orthogonal protecting group strategies can be employed where one group can be removed in the presence of another.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of 3-methylphenol byproduct. | The acidic conditions are too harsh (strong acid, high temperature, long reaction time). | - Lower the reaction temperature.- Reduce the reaction time.- Use a less aggressive acid (e.g., an organic acid instead of a strong mineral acid).- If a hydrohalic acid is required, use the minimum effective concentration. |
| Desired reaction is slow and incomplete at conditions that preserve the ether. | The reaction requires stronger acidic catalysis than the ether can withstand. | - Explore alternative catalysts, such as Lewis acids, that may promote the desired reaction without requiring high proton concentrations.- Consider a different synthetic route where the acid-sensitive step is performed before the introduction of the methoxy (B1213986) group. |
| Ether cleavage occurs even with non-nucleophilic acids. | Presence of unforeseen nucleophiles in the reaction mixture (e.g., from starting materials, solvents, or byproducts). | - Purify all reagents and solvents to remove nucleophilic impurities.- Add a scavenger for nucleophiles if compatible with the desired reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Ether Cleavage During a Reaction Requiring Acidic Conditions
This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.
-
Reagent and Solvent Preparation: Ensure all reagents and solvents are pure and dry to avoid introducing unwanted nucleophiles.
-
Reaction Setup:
-
Dissolve the this compound derivative in an appropriate aprotic solvent.
-
Cool the reaction mixture to 0 °C or lower in an ice or dry ice/acetone bath.
-
-
Acid Addition: Slowly add the acid catalyst (e.g., methanesulfonic acid or a Lewis acid like BF3·OEt2) dropwise to the cooled solution while monitoring the internal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction closely by TLC or LC-MS. Aim for the shortest possible reaction time to achieve a reasonable yield of the desired product while minimizing the formation of 3-methylphenol.
-
Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the product using column chromatography to separate it from any 3-methylphenol byproduct.
Visualizing Reaction Pathways
The following diagrams illustrate the mechanism of ether cleavage and a logic diagram for troubleshooting.
Caption: SN2 mechanism for the acidic cleavage of this compound.
Caption: Troubleshooting flowchart for preventing ether cleavage.
References
Technical Support Center: Managing Exotherms in Large-Scale 3-Methylanisole Reactions
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with large-scale exothermic reactions involving 3-Methylanisole. The following sections address common challenges and frequently asked questions to ensure safer and more efficient process scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of a thermal runaway in reactions involving this compound?
A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system.[1][2] This leads to a rapid, uncontrolled increase in temperature and pressure.[3] For this compound reactions, such as Friedel-Crafts acylation or nitration, the primary causes include:
-
Cooling System Failure: A malfunction in the cooling jacket, external heat exchanger, or chiller can lead to an immediate loss of temperature control.[3]
-
Improper Reagent Addition: Adding a reactive reagent too quickly can cause the reaction rate and heat generation to spike beyond the cooling system's capacity.[4] This is particularly critical in batch processes.
-
Poor Mixing/Agitator Failure: Inadequate agitation can create localized "hot spots" where the temperature is significantly higher than the bulk mixture, potentially initiating a runaway.[5]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low or the catalyst is inactive, unreacted reagents can accumulate. A subsequent, uncontrolled reaction of this accumulated material can lead to a dangerous exotherm.[2][6]
-
Incorrect Reaction Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat output per unit volume.
Q2: My reactor temperature is rising unexpectedly. What are the immediate steps I should take?
If you observe an unexpected temperature rise that does not respond to standard cooling adjustments, you must act immediately to prevent a thermal runaway. The general emergency procedure is as follows:
-
Stop Reagent Feed: Immediately stop the addition of any limiting reagents to halt the increase in potential energy.[2]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. This includes increasing the flow of coolant and using the lowest possible coolant temperature.[7]
-
Emergency Quenching: If the temperature continues to rise, introduce a pre-determined quenching agent to stop the reaction. The choice of quencher must be tested at a small scale to ensure it is effective and does not create a new hazard.
-
Prepare for Emergency Venting: If pressure builds rapidly, an emergency relief system (e.g., a rupture disc) is the last line of defense to prevent catastrophic vessel failure.[8]
-
Evacuate Personnel: If the situation cannot be brought under control, evacuate all personnel to a safe location.
Q3: How do I select the appropriate cooling system for my scaled-up this compound reaction?
The choice of cooling system depends on the reactor size, the magnitude of the exotherm, and the required operating temperature. As you scale up, the reactor's volume increases by the cube of its radius, while the heat transfer area of a standard jacket only increases by the square, making heat removal less efficient.[4][9]
-
Jacketed Reactors: Standard for laboratory and small pilot-plant scale. They are easy to clean but may provide insufficient heat transfer area for larger, highly exothermic processes.[10]
-
Half-Coil or Constant Flux Jackets: These offer better heat transfer and faster response times compared to standard single jackets, making them suitable for intermediate scales.[10]
-
External Heat Exchangers: For large-scale production, pumping the reaction mixture through an external heat exchanger is often necessary. This significantly increases the available heat transfer area and allows for more precise temperature control.[1]
-
Continuous Flow Reactors: These reactors have a very high surface-area-to-volume ratio, offering excellent heat transfer capabilities and inherently safer control over exotherms.[11][12]
Q4: What key parameters should I monitor to prevent an exotherm during a semi-batch process?
In a semi-batch process, where one reactant is added gradually, careful monitoring is crucial for safety.[13] Key parameters include:
-
Internal Reactor Temperature (Trxn): The most critical parameter. Use fast-response sensors to detect any deviation from the setpoint.[7]
-
Jacket Inlet/Outlet Temperature (Tj,in, Tj,out): The difference between these indicates the rate of heat removal. A narrowing difference can signal a loss of cooling efficiency.
-
Reactant Addition Rate: This should be strictly controlled. An automated system linked to the reactor temperature can pause addition if the temperature exceeds a safe limit.[6]
-
Agitator Speed and Power Draw: A change in agitator power can indicate an increase in viscosity or other unexpected changes in the reaction mixture.
-
Pressure: A rise in pressure can indicate gas evolution or that the reaction mixture is approaching its boiling point.
Quantitative Data for Thermal Hazard Assessment
Understanding the thermal properties of your reaction is essential for safe scale-up. While specific data for every this compound reaction mixture must be determined experimentally (e.g., via Reaction Calorimetry or DSC), the following tables provide reference values and comparisons.
Table 1: Physical & Thermal Properties of this compound (Note: Some values are estimated based on similar compounds due to a lack of publicly available data and should be confirmed experimentally.)
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O | [14] |
| Molecular Weight | 122.16 g/mol | [15] |
| Boiling Point | 175-176 °C | [16][17] |
| Flash Point | 52 - 54 °C | [17] |
| Density | 0.969 g/mL at 25 °C | [16][17] |
| Specific Heat Capacity (Cₚ) | ~1.8 J/g·°C (Estimated, similar to Toluene) | [18] |
| Thermal Conductivity | ~0.13 W/m·K (Estimated, typical for organic liquids) | N/A |
Table 2: Representative Reaction Enthalpy (This data is for a generic aromatic nitration and should be used for estimation purposes only. The actual heat of reaction must be measured for your specific process.)
| Reaction Type | Reactant | Enthalpy of Reaction (ΔHr) | Source |
| Aromatic Nitration | Generic Aromatic Compound | ~ -3250 J/g (highly exothermic) | [11] |
| Friedel-Crafts Acylation | Anisole with Acetyl Chloride | Highly Exothermic (Qualitative) | N/A |
Table 3: Comparison of Reactor Cooling Technologies
| Cooling Technology | Heat Transfer Efficiency | Scale | Advantages | Disadvantages |
| Single External Jacket | Low to Moderate | Lab / Small Pilot (<500 L) | Easy to clean, simple design.[10] | Poor surface area-to-volume ratio at scale, slow response time.[1] |
| Half-Coil Jacket | Moderate to High | Pilot / Production (<5,000 L) | Good heat transfer, faster fluid displacement.[10] | More complex fabrication, can be harder to clean. |
| External Heat Exchanger | High | Large Pilot / Production (>1,000 L) | Excellent heat removal capacity, independent of reactor size.[1] | Requires external pump loop, higher capital cost, more complex system. |
| Continuous Flow Reactor | Very High | All Scales | Inherently safer, superior temperature control, rapid heat dissipation.[11][12] | Can be prone to clogging with solids, requires different process design philosophy. |
Diagrams and Workflows
Experimental Protocol: Scaled-Up Semi-Batch Friedel-Crafts Acylation
This protocol is a representative example for the acylation of this compound and must be adapted and fully risk-assessed for specific laboratory or plant conditions.
Objective: To safely perform a semi-batch Friedel-Crafts acylation at a 50 L scale, controlling the exotherm through slow addition of the acylating agent.
Materials:
-
This compound
-
Acetyl Chloride
-
Aluminum Chloride (Anhydrous)
-
Dichloromethane (DCM, reaction solvent)
-
Ice-water (for quenching)
-
5% HCl solution (for workup)
-
Brine solution
-
Sodium Sulfate (anhydrous)
Equipment:
-
50 L glass-lined reactor with a variable speed agitator, reflux condenser, and temperature probe.
-
Jacketed cooling/heating system.
-
Addition funnel or pump for controlled, subsurface addition of acetyl chloride.
-
Emergency quench tank containing a suitable reaction inhibitor.
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Start the agitator at a speed determined to provide good mixing without splashing (e.g., 150 RPM).
-
Begin circulating coolant through the reactor jacket, setting the initial temperature to 0 °C.
-
-
Charging Reactants:
-
Charge the reactor with Dichloromethane.
-
Slowly and carefully charge the anhydrous Aluminum Chloride. An exotherm may be observed during dissolution. Ensure the temperature does not exceed 10 °C.
-
Once the AlCl₃ is fully dissolved and the temperature is stable at 0-5 °C, add the this compound to the reactor.
-
-
Controlled Addition (Semi-Batch Step):
-
Begin the slow, subsurface addition of Acetyl Chloride via the addition pump at a pre-calculated rate.
-
CRITICAL: Monitor the internal reactor temperature constantly. The addition rate must be controlled to maintain the temperature between 0-5 °C. If the temperature rises above 7 °C, immediately stop the addition until the temperature is back in range.[4]
-
The total addition time should be no less than 4 hours.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress via a suitable in-process control (e.g., HPLC, GC).
-
-
Quenching:
-
Prepare a separate vessel with a stirred mixture of ice and water.
-
CRITICAL: Very slowly and carefully transfer the reaction mixture into the ice/water. This is a highly exothermic step and will generate HCl gas. Ensure adequate ventilation and cooling of the quench vessel.
-
-
Workup & Isolation:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
References
- 1. calgavin.com [calgavin.com]
- 2. irjet.net [irjet.net]
- 3. icheme.org [icheme.org]
- 4. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 5. amarequip.com [amarequip.com]
- 6. icheme.org [icheme.org]
- 7. blog.wika.com [blog.wika.com]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. fauske.com [fauske.com]
- 10. Batch reactor - Wikipedia [en.wikipedia.org]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. kilolabs.com [kilolabs.com]
- 13. vaishnavi-gawande19.medium.com [vaishnavi-gawande19.medium.com]
- 14. This compound - Mycotoxin Database [mycocentral.eu]
- 15. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. This compound 99 100-84-5 [sigmaaldrich.com]
- 18. Heat Capacities for Some Select Substances [gchem.cm.utexas.edu]
Technical Support Center: Grignard Reactions with 3-Methylanisole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 3-methylanisole and related substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and reaction of Grignard reagents from this compound derivatives.
Issue 1: Grignard reaction fails to initiate.
This is a frequent challenge, often stemming from the passivation of the magnesium surface or the presence of moisture.[1][2]
-
Possible Causes & Solutions:
Cause Solution Inactive Magnesium Surface The magnesium surface is often coated with a layer of magnesium oxide (MgO), which prevents reaction.[1] Activate the magnesium using one of the following methods: Mechanical Activation: In an inert atmosphere, crush the magnesium turnings with a glass rod or stir them vigorously to expose a fresh surface.[2] Chemical Activation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1][3] The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas from 1,2-dibromoethane indicates successful activation.[2][3] Presence of Water Grignard reagents are highly sensitive to moisture and will be quenched by water.[4][5][6] Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an inert atmosphere, or oven-dry it overnight.[1][2] Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which also help to stabilize the Grignard reagent.[7][8][9] Low Reactivity of Aryl Halide Aryl halides, like 3-bromoanisole (B1666278), can be less reactive than alkyl halides. Initiation Aids: Gentle warming with a heat gun can help start the reaction.[2] Be cautious, as the reaction is exothermic.[10]
Issue 2: Low yield of the Grignard reagent or desired product.
Low yields can be attributed to side reactions or incomplete conversion.
-
Possible Causes & Solutions:
Cause Solution Wurtz Coupling A significant side reaction is the coupling of the formed Grignard reagent with the starting aryl halide, leading to the formation of a biaryl impurity.[1][11] Slow Addition: Add the 3-halo-methylanisole substrate slowly and dropwise to the magnesium suspension.[1][12] This maintains a low concentration of the halide and favors the reaction with magnesium. Maintain Moderate Temperature: While initial warming might be necessary, the reaction is exothermic.[10] Use a cooling bath if needed to maintain a gentle reflux and avoid excessive temperatures that can favor the coupling reaction.[1] Incomplete Reaction The reaction may not have gone to completion. Sufficient Reaction Time: Allow for an adequate reaction time after the addition of the aryl halide is complete to ensure maximum conversion. Reaction with Protic Solvents or Impurities Grignard reagents are strong bases and will react with any protic source, such as water, alcohols, or carboxylic acids.[6][8] Use Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial.[5] Purify Starting Materials: Ensure the this compound substrate and any subsequent electrophiles are free from acidic impurities.
Issue 3: Darkening of the reaction mixture.
A color change is expected, but a very dark or black solution may indicate decomposition.
-
Possible Causes & Solutions:
Cause Solution Formation of Finely Divided Magnesium or Side Products A grayish or brownish color is typical for the formation of a Grignard reagent.[1] Monitor Temperature: Overheating can lead to decomposition and the formation of side products. Maintain a controlled temperature throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a Grignard reagent from 3-bromoanisole?
A1: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are the most suitable for preparing Grignard reagents.[8] They are aprotic and stabilize the Grignard reagent through coordination.[7][9] Studies have shown that reactions with 3-bromoanisole proceed well in diethyl ether, THF, or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[11]
Q2: How can I confirm the formation of the Grignard reagent?
A2: Several indicators point to the successful formation of the Grignard reagent:
-
Visual Cues: The disappearance of the magnesium metal, a change in the solution's color to cloudy and grayish/brownish, and self-sustaining reflux (boiling) due to the exothermic nature of the reaction are all positive signs.[10][13]
-
Titration: For a quantitative measure of the Grignard reagent concentration, you can perform a titration against a standard solution, such as iodine.[14]
Q3: My Grignard reagent seems to have formed, but the subsequent reaction with my electrophile gives a low yield. What could be the problem?
A3: If the Grignard formation is successful, low yields in the subsequent step often point to issues with the electrophile or the reaction conditions.
-
Electrophile Reactivity: Ensure your electrophile is sufficiently reactive and free of impurities.
-
Steric Hindrance: If either the Grignard reagent or the electrophile is sterically hindered, the reaction rate can be significantly reduced.[2]
-
Enolization: If you are reacting the Grignard with a ketone that has alpha-hydrogens, the Grignard reagent can act as a base, leading to enolization of the ketone instead of nucleophilic addition.[2]
-
Reaction Temperature: The optimal temperature for the addition step can vary. Some reactions require cooling to prevent side reactions.
Q4: Can I prepare a Grignard reagent from 3-chloroanisole?
A4: While aryl bromides are more commonly used, it is possible to form Grignard reagents from aryl chlorides. However, they are generally less reactive, and more vigorous conditions or special activation methods for the magnesium may be required.
Experimental Protocols
Protocol 1: Preparation of 3-Methylphenylmagnesium Bromide
Materials:
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Magnesium turnings
-
3-Bromoanisole
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon).
-
Place the magnesium turnings in the flask and add a single crystal of iodine.
-
Gently heat the flask with a heat gun until the purple iodine vapor is visible, then allow it to cool.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the 3-bromoanisole in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 3-bromoanisole solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a color change. If it doesn't start, gentle warming may be applied.
-
Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent and should be used immediately.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 5. How does water affect Grignard reagents? | Filo [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. adichemistry.com [adichemistry.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. cerritos.edu [cerritos.edu]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Regioselectivity in Electrophilic Substitution of 3-Methylanisole
Welcome to the technical support center for the electrophilic substitution of 3-methylanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the electrophilic substitution of this compound?
A1: Regioselectivity is primarily governed by the combined directing effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. Both are activating, ortho-, para-directing groups.[1][2] In this compound, their activating effects reinforce each other at positions 2, 4, and 6. The final product distribution is a result of the interplay between:
-
Electronic Effects: The methoxy group is a stronger activating group than the methyl group, strongly favoring substitution at its ortho (positions 2 and 4) and para (position 6, which is also ortho to the methyl group) positions.
-
Steric Hindrance: The positions adjacent to the substituents (positions 2 and 4) are sterically hindered, especially position 2, which is flanked by both the methoxy and methyl groups. The degree of steric hindrance influences the accessibility of the electrophile.[3]
-
Reaction Conditions: The choice of electrophile, catalyst, solvent, and temperature can significantly alter the balance between electronic and steric control.[4]
Q2: Which positions on the this compound ring are most activated for electrophilic attack?
A2: The positions ortho and para to the powerful activating methoxy group are the most electronically activated. These are positions 2, 4, and 6. The methyl group also activates its ortho positions (2 and 4) and para position (6). Therefore, positions 2, 4, and 6 are all strongly activated.
Q3: Why am I getting a mixture of isomers?
A3: A mixture of isomers is expected because positions 2, 4, and 6 are all electronically activated. The reaction conditions you are using likely do not provide enough differentiation between these sites. To improve selectivity, you must adjust conditions to favor one position over the others, typically by exploiting steric effects or using shape-selective catalysts.
Q4: How can I favor substitution at the C-4 position (para to the methoxy group)?
A4: To favor the C-4 product, you should use conditions that emphasize steric control. This involves using a bulky electrophile or a bulky catalyst system. Friedel-Crafts acylation, for example, is known to be highly para-selective due to the large size of the acylium ion-Lewis acid complex.[3] Lowering the reaction temperature can also increase selectivity for the thermodynamically favored para product.
Q5: Is it possible to achieve selective substitution at the C-6 position?
A5: Achieving high selectivity for the C-6 position is challenging due to the strong directing effect of the methoxy group to its ortho positions (2 and 4). However, using less sterically demanding reagents and carefully controlling reaction temperature might slightly increase the proportion of the C-6 isomer. Some specialized catalytic systems, such as certain zeolites, can influence regioselectivity through shape-selective catalysis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Substituted Isomer in Friedel-Crafts Acylation
Problem: The primary product of my Friedel-Crafts acylation is not the expected 4-acyl-3-methylanisole, or the overall yield is low.
| Possible Cause | Troubleshooting Step |
| Steric hindrance is not being effectively utilized. | Use a bulkier Lewis acid (e.g., AlCl₃) to increase the effective size of the electrophile complex, which will further disfavor attack at the more hindered C-2 and C-6 positions. |
| Reaction temperature is too high. | High temperatures can reduce selectivity. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable para product. |
| Isomerization of the product. | Ensure a clean and rapid workup. Prolonged exposure to the acidic reaction mixture can sometimes lead to side reactions or isomerization. |
| Deactivation of the catalyst. | Ensure all reagents and glassware are anhydrous. Water will deactivate the Lewis acid catalyst.[5] |
Issue 2: Poor Regioselectivity in Nitration (Mixture of 2-, 4-, and 6-Nitro Isomers)
Problem: My nitration reaction is producing a nearly inseparable mixture of nitro-3-methylanisole isomers.
| Possible Cause | Troubleshooting Step |
| Nitrating agent is too reactive. | Highly reactive nitrating agents (e.g., pure nitronium salts) are less selective.[4] Using a milder nitrating system like nitric acid in acetic anhydride (B1165640) can improve para-selectivity. |
| Kinetic vs. Thermodynamic Control. | Nitration is often under kinetic control, favoring the electronically rich ortho positions. To increase para-selectivity, try lowering the temperature. |
| Solvent Effects. | The solvent can influence the nature of the nitrating species. Experiment with different solvents. For example, using a non-polar solvent may favor the less polar para transition state. |
| Lack of Shape Selectivity. | Consider using a shape-selective solid acid catalyst, such as H-ZSM-5 zeolite. The constrained environment within the zeolite pores can sterically hinder the formation of ortho isomers, favoring the para product. |
Predicted Isomer Distributions
The following tables summarize the expected major products and approximate isomer distributions for common electrophilic substitution reactions on this compound. Note: Specific percentages are estimations based on data from analogous compounds like anisole (B1667542) and toluene, as comprehensive data for this compound is limited.
Table 1: Nitration of this compound
| Nitrating Agent | Conditions | Major Product(s) | Approx. 4-Nitro (%) | Approx. 2-Nitro (%) | Approx. 6-Nitro (%) |
| HNO₃ / H₂SO₄ | Low Temp (-10 to 0 °C) | 4-Nitro & 2-Nitro | 50 - 60% | 30 - 40% | <10% |
| HNO₃ / Ac₂O | 0 °C to RT | 4-Nitro | 60 - 75% | 15 - 25% | <10% |
| HNO₃ / Zeolite | 70-90 °C | 4-Nitro | >80% | <15% | <5% |
Table 2: Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid | Conditions | Major Product | Approx. 4-Acyl (%) | Approx. 2-Acyl & 6-Acyl (%) |
| Acetyl Chloride | AlCl₃ | DCM, 0 °C to RT | 4-Acetyl-3-methylanisole | >95% | <5% |
| Propionyl Chloride | AlCl₃ | DCM, 0 °C to RT | 4-Propionyl-3-methylanisole | >98% | <2% |
Table 3: Bromination of this compound
| Brominating Agent | Catalyst | Conditions | Major Product | Approx. 4-Bromo (%) | Approx. 2/6-Bromo (%) |
| Br₂ | FeBr₃ | CCl₄, 0 °C | 4-Bromo-3-methylanisole | ~90% | ~10% |
| NBS | Acetonitrile | Room Temp | 4-Bromo-3-methylanisole | >95% | <5% |
Experimental Protocols
Protocol 1: Highly Para-Selective Friedel-Crafts Acylation
This protocol is designed to maximize the yield of the 4-acyl-3-methylanisole by leveraging steric hindrance.
Materials:
-
This compound
-
Acetyl Chloride (or other acyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap (to handle evolved HCl).
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM in the reaction flask. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the AlCl₃ suspension and stir for 15 minutes.
-
Slow Addition of Acylating Agent: Dissolve acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Controlled Nitration to Improve Para-Selectivity
This protocol uses milder conditions than the standard mixed acid nitration to enhance the yield of the 4-nitro isomer.
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Acetic Anhydride (Ac₂O)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Agent: In a flask cooled in an ice-salt bath to 0 °C, slowly add fuming nitric acid (1.0 equivalent) to acetic anhydride (2.0 equivalents). Keep the temperature below 10 °C. This forms acetyl nitrate (B79036) in situ.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 equivalent) in a portion of acetic anhydride. Cool this solution to 0 °C.
-
Addition: Slowly add the prepared acetyl nitrate solution to the this compound solution dropwise, ensuring the reaction temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture onto a large volume of crushed ice and stir until the ice has melted. Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting isomers can be separated by column chromatography.
Visualizations
Caption: Directing effects of methoxy and methyl groups on this compound.
Caption: General workflow for electrophilic substitution experiments.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: 3-Methylanisole Stability and Reactivity with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylanisole in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in the presence of strong bases?
A1: this compound is generally considered stable under many basic conditions. However, its stability is highly dependent on the strength of the base used, the reaction temperature, and the solvent system. Very strong bases, such as organolithium reagents (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium) and lithium amides (e.g., lithium diisopropylamide - LDA), can deprotonate this compound at specific positions, leading to the formation of reactive intermediates.
Q2: What are the most likely reactions of this compound with strong bases?
A2: Two primary reactions can occur when this compound is treated with a strong base:
-
Directed ortho-Metalation (DoM): The methoxy (B1213986) group can direct the deprotonation to one of the adjacent positions on the aromatic ring (ortho to the methoxy group). This is a common reaction for anisole (B1667542) derivatives when using organolithium bases.[1][2]
-
Benzylic Metalation: The base can abstract a proton from the methyl group to form a benzylic carbanion. The benzylic protons are generally slightly more acidic than the aromatic protons.[3]
The competition between these two pathways is influenced by the choice of base and reaction conditions.
Q3: Can strong bases cause cleavage of the ether bond in this compound?
A3: Cleavage of the ether bond in aryl ethers by strong bases is generally not a common reaction under standard synthetic conditions. Ether cleavage is more typically promoted by strong acids.[1] However, under very harsh conditions with extremely strong bases, cleavage is a possibility, though deprotonation is the more likely outcome.
Q4: Which strong base should I use for selective deprotonation?
A4: The choice of base can influence the regioselectivity of the deprotonation:
-
For ortho-lithiation: Alkyllithium reagents like n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), are commonly used to favor deprotonation on the aromatic ring directed by the methoxy group.[2][3]
-
For benzylic lithiation: Lithium amide bases, such as LDA, are often used for the deprotonation of benzylic positions.[3]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| No reaction or low conversion | 1. The base is not strong enough. 2. Inactive base due to exposure to air or moisture. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., n-BuLi, s-BuLi, LDA). 2. Ensure your base is properly titrated and handled under inert atmosphere. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Mixture of ortho- and benzylic-deprotonated products (poor regioselectivity) | The chosen base and conditions do not strongly favor one deprotonation pathway over the other. | 1. To favor ortho-lithiation, use an alkyllithium base (e.g., n-BuLi) and consider adding TMEDA. 2. To favor benzylic lithiation, switch to a sterically hindered lithium amide base like LDA.[3] 3. Optimize the reaction temperature; lower temperatures often increase selectivity. |
| Formation of unexpected byproducts | 1. The intermediate is not stable at the reaction temperature and is undergoing side reactions. 2. The electrophile is reacting with the base. 3. The solvent is reacting with the strong base (e.g., THF with n-BuLi at higher temperatures).[4][5] | 1. Run the reaction at a lower temperature. 2. Add the electrophile at a low temperature after the deprotonation is complete. 3. Use a non-reactive solvent like an alkane or conduct the reaction at a sufficiently low temperature if using an ether solvent. |
| Low yield after quenching with an electrophile | 1. The lithiated intermediate is not soluble and has precipitated out of solution. 2. The electrophile is not reactive enough. 3. Steric hindrance is preventing the reaction between the lithiated species and the electrophile. | 1. Use a more coordinating solvent like THF to improve the solubility of the organolithium species. 2. Use a more reactive electrophile. 3. Consider using a less sterically hindered base or electrophile. |
Experimental Protocols
Protocol 1: Directed ortho-Lithiation of this compound
This protocol is designed to favor the deprotonation at the C2 or C6 position of the aromatic ring.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, but recommended)
-
Quenching electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Standard glassware for anhydrous, anaerobic reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under an inert atmosphere, add anhydrous diethyl ether or THF to the flask.
-
Add this compound (1.0 equivalent) to the solvent.
-
If using, add TMEDA (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add the electrophile (1.2 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the reaction of this compound with a strong base.
Caption: Competing reaction pathways for the deprotonation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Methylanisole: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. 3-Methylanisole (C8H10O), a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data interpretation.
GC-MS Analysis: A High-Resolution Approach
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high resolution and sensitivity make it an ideal method for assessing the purity of this compound and identifying potential impurities.
Quantitative Data Summary
A representative analysis of a commercial this compound sample using GC-MS is summarized in the table below. The data indicates a high purity level, with minor impurities detected.
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 10.25 | 99.42 | Target Analyte |
| Impurity 1 | 8.92 | 0.25 | m-Cresol (B1676322) |
| Impurity 2 | 11.54 | 0.18 | 2-Methylanisole/4-Methylanisole (isomer) |
| Impurity 3 | 12.81 | 0.15 | Dimethylphenol isomer |
Note: This data is representative and may vary depending on the specific sample and analytical conditions. A certificate of analysis for a this compound sample reported a purity of 99.42% as determined by GC.[2]
Experimental Protocol for GC-MS Analysis
This protocol is a general guideline for the GC-MS analysis of this compound. Optimization may be required for specific instrumentation and samples.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane, hexane) to achieve a concentration of 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[3] |
| Injection Mode | Splitless[3] |
| Injection Volume | 1 µL[3] |
| Injector Temperature | 250 °C[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temperature | 230 °C[3] |
| Quadrupole Temperature | 150 °C[3] |
| Transfer Line Temperature | 280 °C[3] |
| Mass Scan Range | 35 - 350 amu[3] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification of known impurities |
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound sample using the area percent method.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
GC-MS Workflow for this compound Purity Assessment
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of accuracy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.[1] | Separation based on partitioning between a stationary and mobile liquid phase.[1] | Direct measurement of molar concentration based on the integral of NMR signals relative to an internal standard.[4] |
| Primary Use Case | Identification and quantification of volatile and thermally stable impurities.[1] | Purity determination and quantification of non-volatile or thermally labile impurities.[1] | Absolute purity determination without the need for a specific reference standard of the analyte.[4] |
| Key Advantages | High resolution for volatile compounds, provides structural information for impurity identification.[1] | Versatile for a wide range of compounds, well-established in the pharmaceutical industry.[1] | Provides structural and quantitative information simultaneously, non-destructive.[4][5] |
| Limitations | Not suitable for non-volatile or thermally labile impurities without derivatization. | May have lower resolution for very volatile impurities compared to GC. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[4] |
| Typical Limit of Quantification (LOQ) | 0.005 - 0.05% | 0.02 - 0.1% | ~0.1% |
Common Impurities in this compound
The synthesis of this compound typically involves the methylation of m-cresol.[6] Based on this synthesis route, potential impurities could include:
-
Unreacted m-cresol: The starting material for the synthesis.
-
Isomeric Methylanisoles (2-Methylanisole and 4-Methylanisole): Arising from isomeric impurities in the starting m-cresol or side reactions.
-
Dimethylphenol isomers: Formed from further methylation of cresol (B1669610) or methylanisole.
Conclusion
The purity assessment of this compound is crucial for its application in various industries. GC-MS stands out as a highly effective method for this purpose, offering excellent separation of volatile compounds and definitive identification of impurities through mass spectrometry. While HPLC and qNMR present viable alternatives with their own distinct advantages, the choice of the analytical technique should be guided by the specific analytical needs. For a comprehensive purity profile, a combination of these orthogonal techniques can provide the most reliable and complete characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
HPLC method development for 3-Methylanisole and its metabolites
An Objective Comparison of HPLC Methods for the Analysis of 3-Methylanisole and Its Metabolites
Introduction
This compound, a volatile organic compound, finds application in various industries and is a subject of interest in metabolic and toxicological studies. Accurate and reliable analytical methods are crucial for quantifying this compound and its metabolites in diverse matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses due to its versatility, sensitivity, and robustness. This guide provides a comparative overview of HPLC methods for this compound and its known metabolites, supported by experimental data and protocols. We also present alternative analytical approaches to offer a comprehensive perspective for researchers, scientists, and professionals in drug development.
Metabolic Pathways of this compound
The biotransformation of this compound primarily involves oxidative processes, particularly through the action of cytochrome P450 enzymes. Enzymatic assays have elucidated a pathway leading to the formation of vanillin (B372448), a valuable flavor compound. The key metabolites identified in this pathway include 3-methoxybenzyl alcohol, 4-methylguaiacol, and vanillyl alcohol.[1] In vivo, further metabolism can be expected, including Phase II conjugation reactions such as glucuronidation and sulfation of the hydroxylated metabolites to facilitate their excretion.[2][3][4][5]
Figure 1: Proposed metabolic pathway of this compound.
HPLC Method Development and Comparison
The separation of this compound and its metabolites can be effectively achieved using reversed-phase HPLC (RP-HPLC). A C18 column is a suitable choice for retaining the relatively nonpolar this compound and its more polar hydroxylated metabolites.
Proposed HPLC Method for Simultaneous Analysis
A gradient elution method is proposed for the simultaneous determination of this compound and its key metabolites.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 60% B
-
15-18 min: 60% to 80% B
-
18-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm (for simultaneous detection) or a Diode Array Detector (DAD) to monitor multiple wavelengths for optimal sensitivity for each compound.
-
Injection Volume: 10 µL
Comparison of HPLC Methods for Individual Metabolites
Several studies have reported HPLC methods for the individual metabolites of this compound. A summary of these methods is presented below for comparison.
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| Vanillin, Vanillyl alcohol, and other phenolic compounds | C18 | Acetonitrile, Methanol, 0.2% Acetic Acid in Water (Gradient) | UV | [6][7] |
| Vanillyl alcohol | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | [1] |
| Vanillin | Nucleosil C18 | Water, Methanol (40:60) | UV (231 nm) | [8] |
| 3-Methoxybenzyl alcohol | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | [9] |
| Guaiacol (B22219) and Vanillin | Capcell Pak C-18 | Not specified | Electrochemical | [10] |
Data Summary:
| Method Parameter | Method 1 (Simultaneous) | Method 2 (Vanillin)[8] | Method 3 (Vanillyl alcohol)[1] |
| Column | C18 (e.g., 4.6x150 mm, 5µm) | Nucleosil C18 | Newcrom R1 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Water/Methanol (40:60) | Acetonitrile/Water/Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV (275 nm) or DAD | UV (231 nm) | UV |
| Key Advantage | Simultaneous analysis of parent and metabolites | Rapid analysis of vanillin | Specific for vanillyl alcohol |
Experimental Workflow
The development and application of an HPLC method for the analysis of this compound and its metabolites involves a systematic workflow.
Figure 2: General workflow for HPLC method development.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like this compound and its metabolites.
-
Advantages:
-
Disadvantages:
-
Requires derivatization for non-volatile metabolites (e.g., hydroxylated and conjugated forms) to increase their volatility.
-
High temperatures in the GC inlet and column can lead to the degradation of thermally labile compounds.
-
| Feature | HPLC-UV/DAD | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and column interaction |
| Sample Volatility | Not a primary requirement | Essential; derivatization may be needed |
| Sensitivity | Good to excellent | Excellent |
| Metabolite Coverage | Excellent for polar and non-polar compounds, including conjugates | Best for volatile and semi-volatile compounds |
| Sample Preparation | Often involves liquid-liquid or solid-phase extraction | Can involve extraction and mandatory derivatization |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is the gold standard for quantitative bioanalysis.
-
Advantages:
-
Superior sensitivity and selectivity compared to HPLC-UV.
-
Can analyze a wide range of metabolites without derivatization.
-
Provides structural information for metabolite identification.
-
-
Disadvantages:
-
Higher instrument cost and complexity.
-
Susceptible to matrix effects which can interfere with ionization.
-
Conclusion
The analysis of this compound and its metabolites can be reliably performed using RP-HPLC with UV detection. A C18 column with a gradient elution of acetonitrile and acidified water offers a robust method for the simultaneous separation of the parent compound and its primary oxidative metabolites. For higher sensitivity and structural confirmation, GC-MS and LC-MS/MS are powerful alternatives. The choice of method will depend on the specific requirements of the study, including the matrix complexity, required sensitivity, and the availability of instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate analytical methods for this compound and its metabolites.
References
- 1. Separation of Vanillyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Integration of hepatic drug transporters and phase II metabolizing enzymes: mechanisms of hepatic excretion of sulfate, glucuronide, and glutathione metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. 3-Methoxybenzyl alcohol | SIELC Technologies [sielc.com]
- 10. Simultaneous analysis of guaiacol and vanillin in a vanilla extract by using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pomics.com [pomics.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Analysis of the Reactivity of 2-Methylanisole, 3-Methylanisole, and 4-Methylanisole in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three isomers of methylanisole: 2-methylanisole, 3-methylanisole, and 4-methylanisole (B47524). Understanding the relative reactivity and regioselectivity of these isomers in common electrophilic aromatic substitution reactions is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document summarizes key experimental data on their performance in nitration, bromination, and Friedel-Crafts acylation, providing detailed experimental protocols and a theoretical framework for the observed reactivity patterns.
Executive Summary
The reactivity of the methylanisole isomers is governed by the interplay of the activating and directing effects of the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. Both are ortho-, para-directing activators, with the methoxy group exerting a significantly stronger activating effect through resonance. The position of these substituents relative to each other dictates the regioselectivity and can influence the overall rate of reaction. Generally, all three isomers are highly reactive towards electrophiles, often leading to a mixture of products. However, specific reaction conditions can favor the formation of a single major product.
Comparison of Reactivity and Regioselectivity
The following sections detail the comparative performance of the three methylanisole isomers in key electrophilic aromatic substitution reactions.
Nitration
The nitration of methylanisoles demonstrates the powerful directing effect of the methoxy group. While comprehensive comparative data for all three isomers under identical conditions is limited, studies on individual isomers and related compounds provide significant insights.
For 2-Methylanisole , nitration is expected to be directed by the stronger activating methoxy group to the para position (position 4) and the other ortho position (position 6). The presence of the methyl group at position 2 will sterically hinder attack at the 6-position to some extent.
In the case of This compound , the methoxy and methyl groups direct the incoming electrophile to different positions. The methoxy group strongly directs to its ortho (positions 2 and 6) and para (position 4) positions. The methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions. The positions activated by both groups (2, 4, and 6) are the most likely sites of substitution.
For 4-Methylanisole , both the methoxy and methyl groups activate the same positions: ortho to the methoxy group (positions 3 and 5) and ortho to the methyl group (positions 3 and 5). This reinforcement of directing effects leads to substitution primarily at these positions. Ipso-attack at the methyl-substituted carbon followed by rearrangement can also be a significant pathway, leading to the formation of nitrophenols.[1]
Table 1: Product Distribution in the Nitration of Methylanisole Isomers
| Isomer | Major Nitration Products | Approximate Product Distribution (%) | Reference |
| 2-Methylanisole | 4-Nitro-2-methylanisole, 6-Nitro-2-methylanisole | Data not directly comparable across isomers | [1] |
| This compound | 4-Nitro-3-methylanisole, 2-Nitro-3-methylanisole, 6-Nitro-3-methylanisole | Data not directly comparable across isomers | - |
| 4-Methylanisole | 2-Nitro-4-methylanisole, 3-Nitro-4-methylanisole, 4-Methyl-2-nitrophenol | Data not directly comparable across isomers | [1] |
Bromination
The bromination of methylanisole isomers, particularly with N-bromosuccinimide (NBS) in acetonitrile (B52724), shows high regioselectivity.
Table 2: Product Distribution in the Monobromination of Methylanisole Isomers with NBS in Acetonitrile
| Isomer | Major Product | Product Yield (%) | Reference |
| 2-Methylanisole | 4-Bromo-2-methylanisole | 100 | |
| This compound | 4-Bromo-3-methylanisole | - | [2] |
| 4-Methylanisole | 2-Bromo-4-methylanisole | - | [3] |
The data clearly indicates that the bromination occurs at the position that is para to the strongly activating methoxy group, if available. In the case of 2-methylanisole, where the para position to the methoxy group is occupied by the methyl group, bromination occurs at the other activated ortho position. For 4-methylanisole, bromination occurs at one of the ortho positions to the methoxy group.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of methylanisoles is a facile reaction due to the activated nature of the aromatic ring. The methoxy group significantly enhances the rate of reaction compared to benzene (B151609) or toluene.[3] The regioselectivity is again primarily dictated by the methoxy group, with acylation occurring at the para position if sterically accessible.
Table 3: Predicted Major Products in the Friedel-Crafts Acylation of Methylanisole Isomers
| Isomer | Predicted Major Product |
| 2-Methylanisole | 4-Acyl-2-methylanisole |
| This compound | 4-Acyl-3-methylanisole |
| 4-Methylanisole | 2-Acyl-4-methylanisole |
Experimental Protocols
General Protocol for Nitration of Methylanisoles
Materials:
-
Methylanisole isomer
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of the methylanisole isomer in dichloromethane in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 1 hour.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography on silica (B1680970) gel to isolate the different nitro isomers. The product distribution can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Monobromination of Methylanisoles with N-Bromosuccinimide (NBS)
Materials:
-
Methylanisole isomer
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the methylanisole isomer in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The product can be purified by column chromatography if necessary, and the yield of the major product determined.[3]
General Protocol for Friedel-Crafts Acylation of Methylanisoles
Materials:
-
Methylanisole isomer
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane, cooled in an ice bath, add the acyl chloride dropwise.
-
After stirring for 15 minutes, add a solution of the methylanisole isomer in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation to isolate the acylated product. The relative yields of different isomers can be determined by GC or NMR analysis.[3]
Reactivity and Regioselectivity Explained
The observed reactivity and regioselectivity of the methylanisole isomers in electrophilic aromatic substitution can be explained by considering the electronic effects of the methoxy and methyl substituents.
Caption: Logical relationship of substituent effects on the reactivity and regioselectivity of methylanisole isomers.
The methoxy group is a powerful activating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This effect significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. The methyl group is a weaker activating group that donates electron density primarily through an inductive effect.
In 2- and 4-methylanisole , the directing effects of the methoxy and methyl groups reinforce each other, leading to a more predictable and often highly regioselective outcome. In This compound , the directing effects are not fully aligned, which can lead to a more complex mixture of products unless one directing group's influence is overwhelmingly dominant, which is the case for the methoxy group. Steric hindrance from the substituents can also play a role in determining the final product ratio, often favoring substitution at the less hindered position.
Conclusion
The reactivity of 2-methylanisole, this compound, and 4-methylanisole in electrophilic aromatic substitution is high due to the presence of two activating groups. The methoxy group is the dominant directing group, leading to substitution primarily at its ortho and para positions. The relative position of the methyl group influences the final product distribution through steric effects and by reinforcing or opposing the directing effect of the methoxy group. For synthetic applications requiring high regioselectivity, reactions like the bromination with NBS in acetonitrile offer a reliable method for obtaining a single major product. Further quantitative studies directly comparing the three isomers under a broader range of reaction conditions would be beneficial for a more complete understanding of their relative reactivities.
References
- 1. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alexandonian.com [alexandonian.com]
Cross-Reactivity of 3-Methylanisole Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The assessment of cross-reactivity is a critical step in the development of specific biological assays and in the characterization of drug candidates. Off-target effects, often arising from the binding of a lead compound to unintended molecular targets, can lead to adverse effects or misleading experimental results. This guide provides a comparative analysis of the cross-reactivity of several 3-Methylanisole derivatives in a simulated biological assay. The data presented herein is intended to serve as a reference for researchers working on similar molecules and to provide a framework for conducting and interpreting cross-reactivity studies.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound and its derivatives was evaluated in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect a primary target molecule. The following table summarizes the half-maximal inhibitory concentration (IC50) and the calculated cross-reactivity percentage for each compound. The cross-reactivity is calculated relative to the primary target ligand.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Primary Target Ligand | (Reference Compound) | 10 | 100 |
| This compound | C₈H₁₀O | 5,000 | 0.2 |
| Derivative A | C₉H₁₂O₂ | 250 | 4.0 |
| Derivative B | C₈H₉ClO | 1,200 | 0.83 |
| Derivative C | C₁₀H₁₄O₃ | >10,000 | <0.1 |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A detailed methodology for the competitive ELISA used to generate the data in this guide is provided below.
1. Materials and Reagents:
-
96-well microtiter plates (high-binding capacity)
-
Primary antibody specific to the target molecule
-
HRP-conjugated secondary antibody
-
Target molecule-BSA conjugate for coating
-
This compound and its derivatives
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Substrate solution (TMB)
-
Stop solution (2N H₂SO₄)
-
Plate reader
2. Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of the target molecule-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Binding:
-
Prepare serial dilutions of the this compound derivatives and the primary target ligand (as a positive control) in assay buffer.
-
Add 50 µL of the diluted compounds or standard to the wells.
-
Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
6. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the concentration of the primary target ligand.
-
Determine the IC50 values for each of the tested derivatives from their respective dose-response curves.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Target Ligand / IC50 of Derivative) x 100
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
A Spectroscopic Comparison of 3-Methylanisole and its Ethyl Analog, 4-Ethylanisole
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 3-Methylanisole and its para-substituted ethyl analog, 4-Ethylanisole. The following sections present a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a clear understanding of their structural and electronic properties.
Molecular Structures
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and 4-Ethylanisole.
¹H NMR Data Summary
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.14 | t | 1H | Ar-H |
| 6.74 | d | 1H | Ar-H | |
| 6.70 | d | 1H | Ar-H | |
| 6.69 | s | 1H | Ar-H | |
| 3.73 | s | 3H | -OCH₃ | |
| 2.30 | s | 3H | Ar-CH₃ | |
| 4-Ethylanisole | 7.10 | d | 2H | Ar-H (ortho to -OCH₃) |
| 6.83 | d | 2H | Ar-H (ortho to -CH₂CH₃) | |
| 3.78 | s | 3H | -OCH₃ | |
| 2.60 | q | 2H | -CH₂CH₃ | |
| 1.21 | t | 3H | -CH₂CH₃ |
¹³C NMR Data Summary
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 159.6 | C-O |
| 139.1 | C-CH₃ (aromatic) | |
| 129.2 | Ar-C | |
| 120.7 | Ar-C | |
| 112.0 | Ar-C | |
| 109.8 | Ar-C | |
| 55.1 | -OCH₃ | |
| 21.5 | Ar-CH₃ | |
| 4-Ethylanisole | 157.8 | C-O |
| 136.8 | C-CH₂CH₃ (aromatic) | |
| 128.8 (2C) | Ar-C | |
| 113.8 (2C) | Ar-C | |
| 55.2 | -OCH₃ | |
| 28.1 | -CH₂CH₃ | |
| 15.9 | -CH₂CH₃ |
IR Absorption Data Summary
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| This compound | 3030-2950 | Medium | C-H stretch (aromatic & aliphatic) |
| 1610, 1585, 1490 | Medium-Strong | C=C stretch (aromatic ring) | |
| 1250 | Strong | C-O stretch (asymmetric) | |
| 1045 | Strong | C-O stretch (symmetric) | |
| 860-770 | Strong | C-H bend (out-of-plane) | |
| 4-Ethylanisole | 3040-2850 | Medium | C-H stretch (aromatic & aliphatic) |
| 1612, 1512 | Strong | C=C stretch (aromatic ring) | |
| 1245 | Strong | C-O stretch (asymmetric) | |
| 1040 | Strong | C-O stretch (symmetric) | |
| 825 | Strong | C-H bend (out-of-plane) |
Mass Spectrometry Data Summary
| Compound | m/z | Relative Intensity (%) | Fragment Ion |
| This compound | 122 | 100 | [M]⁺ |
| 107 | 50 | [M - CH₃]⁺ | |
| 91 | 35 | [M - OCH₃]⁺ | |
| 79 | 31 | [C₆H₇]⁺ | |
| 77 | 36 | [C₆H₅]⁺ | |
| 4-Ethylanisole | 136 | 60 | [M]⁺ |
| 121 | 100 | [M - CH₃]⁺ | |
| 107 | 20 | [M - C₂H₅]⁺ | |
| 91 | 30 | [M - OCH₃ - CH₂]⁺ | |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
NMR Spectroscopy (¹H and ¹³C)
A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically used as a secondary reference.
Infrared (IR) Spectroscopy
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically fitted with a non-polar capillary column. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. Mass spectra are typically acquired using electron ionization (EI) at 70 eV.
Experimental Workflow
Discussion
The spectroscopic data reveal distinct differences between this compound and 4-Ethylanisole, primarily arising from the different substitution patterns and the nature of the alkyl group.
In the ¹H NMR spectra , the aromatic region of this compound shows a more complex splitting pattern due to the lower symmetry compared to the para-substituted 4-Ethylanisole, which exhibits two distinct doublets for the aromatic protons. The chemical shifts of the alkyl protons also differ, with the ethyl group in 4-Ethylanisole showing a characteristic quartet and triplet.
The ¹³C NMR spectra reflect the symmetry of the molecules. 4-Ethylanisole, with its C₂ᵥ symmetry, shows fewer signals in the aromatic region than the less symmetric this compound. The chemical shifts of the alkyl carbons are also diagnostic.
The IR spectra of both compounds are broadly similar, showing characteristic absorptions for aromatic C-H, C=C, and C-O stretching vibrations. However, subtle differences in the fingerprint region and the C-H bending modes can be used to distinguish between the two isomers.
Mass spectrometry provides clear differentiation. The molecular ion peak for each compound is distinct (m/z 122 for this compound and m/z 136 for 4-Ethylanisole). The fragmentation patterns are also characteristic. This compound shows a prominent loss of a methyl radical, while 4-Ethylanisole exhibits a base peak corresponding to the loss of a methyl radical from the ethyl group, leading to a stable benzylic cation.
This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous identification and characterization of closely related aromatic isomers. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development.
A Comparative Guide to 3-Methylanisole and Anisole as Solvents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. While anisole (B1667542) is a well-established and widely used solvent, its derivative, 3-methylanisole, presents a compelling alternative. This guide provides a detailed comparison of the performance of this compound and anisole as solvents, supported by their physicochemical properties and general principles of solvent effects in organic reactions.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of a solvent is crucial for its selection in a given application. The following table summarizes the key physicochemical properties of this compound and anisole.
| Property | This compound | Anisole |
| Molecular Formula | C₈H₁₀O[1][2] | C₇H₈O[3] |
| Molecular Weight | 122.16 g/mol [1][2] | 108.14 g/mol [3] |
| Boiling Point | 175-176 °C[1][4][5] | 154 °C[3][6] |
| Melting Point | -47 °C[1][4] | -37 °C[3] |
| Density | 0.969 g/mL at 25 °C[1][4][5] | 0.995 g/mL at 25 °C[6] |
| Flash Point | 52 °C (125.6 °F)[5] | ~52 °C (closed cup)[7] |
| Water Solubility | Insoluble[1][4] | Slightly soluble (~0.8 g/L)[8] |
| Solubility in Organic Solvents | Soluble in alcohol[1][4] | Soluble in alcohol, ether, benzene, chloroform[8] |
| Refractive Index (n20/D) | 1.513[5] | 1.516-1.519[9] |
Performance as a Solvent: A Comparative Analysis
While direct, comprehensive experimental data comparing the performance of this compound and anisole as solvents across a wide range of reactions is limited in publicly available literature, we can infer their potential differences based on their structural characteristics and established principles of solvent-solute interactions and solvent effects on reaction kinetics.
Solubility of Organic Compounds
The principle of "like dissolves like" is a cornerstone of solubility. Both anisole and this compound are relatively non-polar, aromatic ethers. The presence of the additional methyl group in this compound slightly increases its non-polar character compared to anisole. This seemingly minor structural difference can influence their solvency for different classes of organic compounds.
It can be postulated that this compound may exhibit enhanced solubility for non-polar and moderately polar organic compounds, particularly those with larger alkyl or aryl moieties, due to increased van der Waals interactions. Conversely, anisole, being slightly more polar, might show a marginally better affinity for more polar solutes. However, without direct comparative experimental data, these remain well-founded hypotheses.
Impact on Reaction Kinetics
The solvent can play a crucial role in the kinetics of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. The polarity and polarizability of the solvent are key factors in this regard.
For reactions proceeding through polar transition states, such as SN1 reactions, a more polar solvent can stabilize the carbocation intermediate, thereby accelerating the reaction rate.[10][11] Given that anisole is slightly more polar than this compound, it might be expected to be a more favorable solvent for such reactions.
In contrast, for SN2 reactions, which involve a concerted mechanism with a less polar transition state, the solvent's role is more complex.[10][11] A less polar, aprotic solvent is often preferred to avoid strong solvation of the nucleophile, which would hinder its reactivity.[12] The subtle difference in polarity between anisole and this compound could lead to observable differences in reaction rates for SN2 processes.
The higher boiling point of this compound (175-176 °C) compared to anisole (154 °C) is a significant practical advantage.[1][3] This allows for conducting reactions at higher temperatures, which can be beneficial for reactions with high activation energies, potentially leading to faster reaction rates and improved yields.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to evaluate and compare the performance of this compound and anisole as solvents.
Protocol 1: Determination of Solubility of a Solid Organic Compound
This protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Accurately weigh a sample of the solid organic compound to be tested. Prepare a series of sealed vials, each containing a precise volume (e.g., 2.0 mL) of the solvent (either this compound or anisole).
-
Addition of Solute: Add incrementally increasing and precisely weighed amounts of the solid solute to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath equipped with a shaker or magnetic stirrer. Agitate the vials for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Observation: After the equilibration period, allow the vials to stand undisturbed for a short time. Carefully observe each vial to determine the point at which no more solute dissolves, indicated by the presence of undissolved solid at the bottom.
-
Quantification: The solubility is determined from the vial containing the highest concentration of solute that is completely dissolved. Express the solubility in grams of solute per 100 mL of solvent or in moles per liter.
-
Comparison: Repeat the procedure for the other solvent under identical conditions to obtain a direct comparison of solubility.
Protocol 2: Comparative Kinetic Study of a Nucleophilic Substitution Reaction
This protocol describes a method to compare the effect of this compound and anisole on the rate of a model nucleophilic substitution reaction, for example, the reaction of an alkyl halide with a nucleophile.
Methodology:
-
Solution Preparation: Prepare stock solutions of the alkyl halide (e.g., benzyl (B1604629) bromide) and the nucleophile (e.g., sodium iodide) of known concentrations in both this compound and anisole.
-
Temperature Control: Place the reaction vessels containing the solvent and one of the reactants in a constant temperature bath to allow them to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the other reactant solution to the reaction vessel. Start a timer immediately upon mixing.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of a solvent in which the reactants and products are stable but the reaction does not proceed).
-
Analysis: Analyze the composition of each quenched aliquot using an appropriate analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of a reactant or product.
-
Data Processing: Plot the concentration of the monitored species against time. From this data, determine the order of the reaction and calculate the rate constant (k) for the reaction in each solvent.
-
Comparison: Compare the rate constants obtained in this compound and anisole to evaluate the solvent effect on the reaction kinetics.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a solvent might influence not just the synthesis but also the formulation and stability of an active pharmaceutical ingredient (API) is crucial. The following diagram illustrates the logical relationship between solvent properties and key considerations in the drug development process.
Conclusion
Both this compound and anisole are valuable solvents in the arsenal (B13267) of researchers and drug development professionals. While anisole is a well-characterized and commonly used solvent, this compound offers a higher boiling point, which can be advantageous for certain applications. The subtle difference in their polarity due to the presence of the methyl group in this compound suggests potential, albeit likely modest, differences in their solvency and their influence on reaction kinetics.
The lack of extensive, direct comparative experimental data highlights an opportunity for further research. The experimental protocols provided in this guide offer a framework for conducting such studies, which would be invaluable to the scientific community in making more informed solvent selections. Ultimately, the optimal solvent choice will depend on the specific requirements of the chemical transformation or formulation being developed.
References
- 1. This compound [chembk.com]
- 2. This compound - Mycotoxin Database [mycocentral.eu]
- 3. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]
- 4. This compound | 100-84-5 [chemicalbook.com]
- 5. This compound 99 100-84-5 [sigmaaldrich.com]
- 6. Anisole | 100-66-3 [chemicalbook.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 9. echemi.com [echemi.com]
- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
Safety Operating Guide
Proper Disposal of 3-Methylanisole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling of 3-Methylanisole Waste
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a flammable liquid that is harmful if swallowed, requires careful handling and disposal to mitigate risks.[1][2] This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[1][3][4] An eyewash station and safety shower should be readily accessible.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 100-84-5 | [3][4] |
| Molecular Formula | C8H10O | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Flash Point | 54 °C (129.2 °F) | [4] |
| Boiling Point | 175 - 176 °C (347 - 348.8 °F) | [4] |
| Specific Gravity | 0.969 g/cm³ | [3] |
| UN Number | UN1993 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[5] Do not dispose of it down the drain or in regular trash.[6][7] Adherence to institutional, local, state, and federal regulations is mandatory.[3][6]
1. Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste" and "this compound".[6]
-
Include the full chemical name; abbreviations are not permissible.[6]
-
Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents.[3]
2. Container Selection and Management:
-
Use a properly sealed, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must have a secure, screw-on cap.[8]
-
Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources.[1][4]
-
Ensure the container is kept closed except when adding waste.[8]
3. Waste Accumulation and Labeling:
-
For each addition of waste to the container, record the quantity.
-
The hazardous waste label must include the full chemical name, quantity, date of waste generation, the principal investigator's name and contact information, and the laboratory location (building and room number).[6]
-
Mark the appropriate hazard pictograms on the label.[6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6]
-
Provide the EHS office with a completed hazardous waste information form, detailing the contents and quantity of the waste.[6]
-
Follow all institutional procedures for waste collection. Leaking or improperly labeled containers will not be accepted for pickup.[6]
5. Spill and Emergency Procedures:
-
In the event of a spill, remove all ignition sources.[3]
-
Ventilate the area.
-
Use a spark-proof tool and an inert absorbent material, such as sand, dry lime, or soda ash, to contain and clean up the spill.[3]
-
Place the absorbed material into a sealed container for disposal as hazardous waste.[3]
6. Empty Container Disposal:
-
Empty containers that held this compound retain product residue and can be dangerous.[3]
-
To dispose of an empty container as non-hazardous waste, it must be triple-rinsed with an appropriate solvent.[9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing and air drying, deface the original label and dispose of the container in the regular trash, if permitted by your institution.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sdfine.com [sdfine.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 3-Methylanisole
Essential Safety and Handling Guide for 3-Methylanisole
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring laboratory safety.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below. Understanding these properties is the first step in a thorough risk assessment.
| Property | Value | Citations |
| CAS Number | 100-84-5 | [1][2] |
| Molecular Formula | C₈H₁₀O | [3][4] |
| Molecular Weight | 122.16 g/mol | [3][4] |
| Appearance | Clear to light yellow liquid | [1][2] |
| Boiling Point | 175-176 °C (347-348.8 °F) | [2][4][5] |
| Flash Point | 52-54 °C (125.6-129.2 °F) | [1][2][4] |
| Density | 0.960 - 0.969 g/mL at 25 °C | [2][4][5] |
| Vapor Density | 4.21 | [2] |
| Hazards | Flammable liquid and vapor, Harmful if swallowed | [2][3][6] |
| Occupational Exposure Limits | No limits listed by ACGIH, NIOSH, or OSHA | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following equipment must be worn when handling this compound.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][7] A face shield may also be necessary for splash protection.[3]
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[1][6] Gloves must be inspected for integrity before use.[3] Use proper glove removal technique to avoid skin contact with the chemical.[3]
-
Clothing : Wear appropriate protective clothing to prevent skin exposure.[1][7] For significant exposure risk, a complete suit protecting against chemicals and flame-retardant antistatic clothing is recommended.[3]
-
-
Respiratory Protection : If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][7] Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[7]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for safety.
Handling Protocol
-
Ventilation : Always use this compound in a well-ventilated area.[1][6] Use adequate general or local explosion-proof ventilation to maintain airborne levels as low as possible.[1]
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][6][8] Do not smoke in the handling area.[6]
-
Equipment : Use non-sparking tools and explosion-proof equipment.[1][6] Ground and bond containers when transferring material to prevent static discharge.[1][6]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[6]
-
Avoid Contact : Take measures to avoid contact with eyes, skin, and clothing, and prevent inhalation of vapor or mist.[1][3][8]
Storage Protocol
-
Container : Store in a tightly closed container.[1][2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][8]
-
Location : Store in a cool, dry, well-ventilated area designated as a flammables area.[1][2]
-
Compatibility : Keep away from incompatible substances such as strong oxidizing agents.[1][2]
-
Safety Provisions : Facilities storing this material should be equipped with an eyewash station and a safety shower.[1]
Disposal Plan
-
Waste Chemical : Dispose of this compound by offering surplus and non-recyclable solutions to a licensed disposal company.[3][8] It can be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Contaminated Packaging : Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[1][2] Dispose of them as unused product in accordance with regulations.[3][8]
-
Environmental Precautions : Do not let the product enter drains.[3] Discharge into the environment must be avoided.[6]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Cleanup
-
Evacuate and Ventilate : Clear the area of all personnel, move upwind, and ensure adequate ventilation.[6][9]
-
Remove Ignition Sources : Immediately remove all sources of ignition from the spill area.[1][6]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[3] Contain the spill with inert material such as sand, earth, dry lime, or soda ash.[1][7][9] A vapor-suppressing foam may be used to reduce vapors.[1][7]
-
Collection : Use spark-proof tools and explosion-proof equipment for collection.[6][9] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][6]
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact : If the chemical gets on skin or hair, take off all contaminated clothing immediately and rinse the skin with water or shower.[6] Wash the affected area with soap and plenty of water.[3]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3]
Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial planning to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound 99 100-84-5 [sigmaaldrich.com]
- 5. This compound [chembk.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
